molecular formula C9H11ClO2 B8584935 (s)-1-Chloro-3-phenoxy-2-propanol CAS No. 82430-43-1

(s)-1-Chloro-3-phenoxy-2-propanol

Cat. No.: B8584935
CAS No.: 82430-43-1
M. Wt: 186.63 g/mol
InChI Key: HCTDRZMGZRHFJV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-1-Chloro-3-phenoxy-2-propanol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82430-43-1

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(2S)-1-chloro-3-phenoxypropan-2-ol

InChI

InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2/t8-/m1/s1

InChI Key

HCTDRZMGZRHFJV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](CCl)O

Canonical SMILES

C1=CC=C(C=C1)OCC(CCl)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of (S)-1-Chloro-3-phenoxy-2-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is intended for professionals in research, development, and manufacturing within the chemical and pharmaceutical industries.

Core Chemical Properties

This compound is a chiral compound that serves as a crucial intermediate in various chemical syntheses. Its properties are summarized below.

PropertyValueReference
IUPAC Name (S)-1-Chloro-3-phenoxypropan-2-ol[1]
Synonyms This compound, (S)-3-Phenoxy-1-chloro-2-propanol[2][3]
CAS Number 82430-43-1[3]
Molecular Formula C₉H₁₁ClO₂[4]
Molecular Weight 186.64 g/mol [1][4]
Boiling Point 151-160 °C at 18 Torr[4][5]
Density 1.209 g/cm³ at 25 °C[4][5]
pKa (Predicted) 13.21 ± 0.20[4][5]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey Peaks/Shifts
Infrared (IR) Spectroscopy (film) νmax: 3310, 1603, 1590, 1495, 1245 cm⁻¹[6]
¹H NMR Spectroscopy (CDCl₃) τ: 7.40 (broad exchangeable s, 1H), 6.25 (d, J=3.5 Hz, 2H), 5.90 (s, 2H), 5.90 (m, 1H), 3.21-2.56 (m, 5H)[6]
¹³C NMR Spectroscopy Spectral data available from various sources.[1][7]
Mass Spectrometry Spectral data available from various sources.[1]

Experimental Protocols

Synthesis of Racemic 1-Chloro-3-phenoxy-2-propanol

A common method for synthesizing the racemic mixture of 1-Chloro-3-phenoxy-2-propanol involves the reaction of phenol with epichlorohydrin.

Materials:

  • Phenol

  • Epichlorohydrin

  • Piperidine hydrochloride

  • Chloroform

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • A mixture of phenol (1.0 mole) and epichlorohydrin (1.5 mole) is vigorously stirred at 100°C in the presence of piperidine hydrochloride (2.0 g) for 6 hours.[6]

  • After cooling, the excess epichlorohydrin is removed in vacuo at 100°C.[6]

  • The residue is dissolved in an equal volume of chloroform and stirred vigorously with excess concentrated hydrochloric acid for 30 minutes.[6]

  • The phases are separated, and the organic layer is washed with water, dried, and evaporated to yield a colorless oil.[6]

  • The final product is obtained by distillation.[6]

G phenol Phenol reaction Reaction 100°C, 6h phenol->reaction epichlorohydrin Epichlorohydrin epichlorohydrin->reaction piperidine Piperidine HCl (Catalyst) piperidine->reaction workup Workup (HCl, Chloroform, H₂O) reaction->workup distillation Distillation workup->distillation product 1-Chloro-3-phenoxy-2-propanol distillation->product

Caption: Synthesis of 1-Chloro-3-phenoxy-2-propanol.

Kinetic Resolution for this compound

To obtain the enantiomerically pure this compound, a kinetic resolution of the racemic mixture is often employed. This can be achieved using enzymes, such as lipases or halohydrin dehalogenases, that selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.[8][9]

For instance, a sequential kinetic resolution process using a halohydrin dehalogenase from an alphaproteobacterium has been developed to produce this compound with high enantiomeric excess.[8]

G racemate Racemic (R,S)-1-Chloro-3-phenoxy-2-propanol reaction Stereoselective Reaction racemate->reaction enzyme Enzyme (e.g., Halohydrin dehalogenase) enzyme->reaction s_enantiomer This compound (Unreacted) reaction->s_enantiomer slower reaction r_product Product from (R)-enantiomer reaction->r_product faster reaction separation Separation s_enantiomer->separation r_product->separation

Caption: Kinetic Resolution Workflow.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to its functional groups: a secondary alcohol, a chloromethyl group, and a phenoxy ether.

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of beta-adrenergic blocking agents, such as propranolol and nadoxolol, which are used to treat hypertension and other cardiovascular conditions.[9] The specific stereochemistry of the (S)-enantiomer is often crucial for the pharmacological activity of the final drug product.

  • Industrial Applications: The racemic mixture is used as a promoter for the cross-linking of epoxy resins with primary amines.[2][4]

Toxicology and Safety

References

An In-depth Technical Guide to (S)-1-Chloro-3-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of (S)-1-Chloro-3-phenoxy-2-propanol. It is intended for researchers, scientists, and drug development professionals who utilize this chiral intermediate in the synthesis of pharmaceuticals, particularly beta-adrenergic blockers.

Chemical Structure and Stereochemistry

This compound is a chiral molecule featuring a single stereocenter at the C2 position of the propanol backbone. The "(S)" designation, derived from the Latin sinister (left), indicates the specific spatial arrangement of the substituents around this chiral carbon according to the Cahn-Ingold-Prelog (CIP) priority rules. This specific stereoisomer is crucial for the synthesis of enantiomerically pure beta-blockers such as (S)-propranolol and (S)-atenolol, as the biological activity of these drugs is highly stereospecific.

The molecule consists of a propanol chain substituted with a chlorine atom at C1, a hydroxyl group at the C2 stereocenter, and a phenoxy group at C3. The presence of the hydroxyl and chloro groups makes it a versatile synthetic intermediate.

chemical_structure cluster_legend Legend Stereocenter Stereocenter C1 Cl-CH₂- C2 CH(OH) C1->C2 C3 -CH₂-O- C2->C3 Phenoxy C₆H₅ C3->Phenoxy note (S)-configuration at C2

Caption: Chemical structure of this compound with the C2 stereocenter highlighted.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound. This data is essential for its identification, characterization, and quality control during synthesis and use.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 56996-82-4
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.63 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 118-120 °C at 0.1 mmHg
Density ~1.19 g/cm³
Specific Optical Rotation ([α]²⁰/D) -8.5° (c=1, CHCl₃)

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.32-7.28 (m, 2H, Ar-H), 6.99-6.95 (m, 3H, Ar-H), 4.25-4.20 (m, 1H, CHOH), 4.12 (dd, 1H), 4.06 (dd, 1H), 3.75 (dd, 1H), 3.69 (dd, 1H), 2.85 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 158.1, 129.6, 121.4, 114.6, 70.1, 69.2, 46.0
Infrared (IR) Key absorptions expected at ~3400 cm⁻¹ (O-H stretch), ~3060-3030 cm⁻¹ (Ar C-H stretch), ~2930-2870 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (Ar-O stretch), ~750 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (MS) Expected molecular ion [M]⁺ at m/z 186/188 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of CH₂Cl, H₂O, and cleavage of the ether bond.

Experimental Protocols

Synthesis via Ring-Opening of (R)-Epichlorohydrin

A common and stereospecific method for synthesizing this compound is the base-catalyzed ring-opening of an enantiomerically pure epoxide, (R)-epichlorohydrin, with phenol.

Materials:

  • Phenol

  • (R)-Epichlorohydrin

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Toluene or other suitable solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium hydroxide (e.g., 1.1 equivalents) in water is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • Phenol (1.0 equivalent) is dissolved in toluene and added to the vessel. The mixture is stirred to form sodium phenoxide.

  • (R)-Epichlorohydrin (1.0 equivalent) is added dropwise to the reaction mixture at a controlled temperature (e.g., 60-70 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After completion, the mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether. The organic layers are combined.

  • The combined organic phase is washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound.

synthesis_workflow start Reactants: Phenol + (R)-Epichlorohydrin reaction Base-Catalyzed Ring-Opening (e.g., NaOH, Toluene, 60-70°C) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup drying Drying of Organic Phase (e.g., MgSO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Analytical Characterization: Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC).

General Protocol (Chiral GC):

  • Derivatization (Optional but common): The hydroxyl group may be derivatized (e.g., to a trifluoroacetate ester) to improve volatility and separation.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-DEX CB).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is used to separate the (S) and (R) enantiomers.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.

Role in Drug Development: Beta-Blocker Synthesis

This compound is not typically used as an active pharmaceutical ingredient itself. Its primary value lies in its role as a key chiral building block for the synthesis of beta-blockers. These drugs are antagonists of beta-adrenergic receptors and are used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.

The synthesis involves a subsequent reaction where an amine (e.g., isopropylamine for propranolol) displaces the chloride, followed by an intramolecular reaction of the amine with the epoxide formed in situ to yield the final beta-blocker. The (S)-stereochemistry of the starting material directly translates to the desired (S)-configuration in the final drug product, which is often the more potent enantiomer.

The target of these drugs, the beta-adrenergic signaling pathway, is a classic G-protein coupled receptor (GPCR) cascade.

signaling_pathway cluster_membrane Cell Membrane receptor β-Adrenergic Receptor (GPCR) g_protein G-Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ligand Agonist (e.g., Epinephrine) ligand->receptor Activates blocker Beta-Blocker (Antagonist) blocker->receptor Inhibits atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate) pka->response Phosphorylates & Leads to

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers synthesized from this compound.

Spectroscopic Profile of (S)-1-Chloro-3-phenoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Chloro-3-phenoxy-2-propanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analyses.

While the focus of this guide is the (S)-enantiomer, it is important to note that spectroscopic data for the individual enantiomers in an achiral solvent are identical to that of the racemic mixture. The data presented herein is based on published information for the racemate of 1-chloro-3-phenoxy-2-propanol.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-chloro-3-phenoxy-2-propanol.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-chloro-3-phenoxy-2-propanol was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
2.60br s-1H-OH
3.75d3.52HH-1 (Cl-CH₂)
4.10m-1HH-2 (CH-OH)
4.10s-2HH-3 (O-CH₂)
6.79-7.44m-5HAromatic-H

Note: The original data was reported in the tau (τ) scale and has been converted to the delta (δ) scale for modern interpretation. The signals for the H-2 and H-3 protons are noted to overlap.

¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~46C-1 (CH₂Cl)
~70C-2 (CHOH)
~72C-3 (OCH₂)
~114Aromatic C-H (ortho)
~121Aromatic C-H (para)
~129Aromatic C-H (meta)
~158Aromatic C-O
Infrared (IR) Spectroscopic Data

The IR spectrum was obtained from a thin film of the neat compound.

Wavenumber (cm⁻¹)IntensityAssignment
3310Strong, BroadO-H stretch (alcohol)
1603MediumC=C stretch (aromatic)
1590MediumC=C stretch (aromatic)
1495MediumC=C stretch (aromatic)
1245StrongC-O-C stretch (ether)
Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/zRelative IntensityPutative Fragment
94100 (Base Peak)[C₆H₅OH]⁺ (Phenol)
77High[C₆H₅]⁺ (Phenyl)
107Medium[C₆H₅OCH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for the analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of at least 2 seconds.

    • A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Gas Chromatography (GC):

    • The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry (MS):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Synthesis of (s)-1-Chloro-3-phenoxy-2-propanol from epichlorohydrin and phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral intermediate (S)-1-Chloro-3-phenoxy-2-propanol, a valuable building block in pharmaceutical and fine chemical synthesis. The primary route involves the initial racemic synthesis from epichlorohydrin and phenol, followed by enantioselective resolution to isolate the desired (S)-enantiomer. This guide provides detailed experimental protocols, quantitative data summaries, and visual workflows to support research and development in this area.

Racemic Synthesis of 1-Chloro-3-phenoxy-2-propanol

The foundational step in producing enantiomerically pure this compound is the synthesis of the racemic mixture. This is typically achieved through the ring-opening reaction of epichlorohydrin with phenol.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of epichlorohydrin. This is followed by protonation to yield the chlorohydrin product. The use of a basic catalyst facilitates the formation of the phenoxide ion, while an acidic workup ensures the final product is in the desired alcohol form.

Experimental Protocol

A detailed experimental protocol for the synthesis of racemic 1-chloro-3-phenoxy-2-propanol is as follows[1]:

Materials:

  • Phenol (94 g, 1.0 mole)

  • Epichlorohydrin (138.8 g, 1.5 mole)

  • Piperidine hydrochloride (2.0 g)

  • Chloroform

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • A mixture of phenol and epichlorohydrin is vigorously stirred in the presence of piperidine hydrochloride at 100°C for 6 hours.

  • After cooling, the excess epichlorohydrin is removed under vacuum at 100°C.

  • The residue is cooled and dissolved in an equal volume of chloroform.

  • The chloroform solution is stirred vigorously with excess concentrated hydrochloric acid for 30 minutes.

  • The phases are separated, and the organic layer is washed with water, dried, and evaporated to yield a colorless oil.

  • The crude product is purified by distillation.

Quantitative Data
ParameterValueReference
Yield62.5%[1]
Boiling Point112°C at 0.6 mmHg[1]

Enantioselective Synthesis of this compound

Several methods are available for obtaining the enantiomerically pure this compound from the racemic mixture. The most prominent and effective methods are sequential kinetic resolution using enzymes and asymmetric ring-opening using chiral catalysts.

Sequential Kinetic Resolution with Halohydrin Dehalogenase

This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions.

Halohydrin dehalogenase (HHDH) is an enzyme that can catalyze the stereoselective dehalogenation of halohydrins. In a sequential kinetic resolution process, the enzyme selectively converts one enantiomer of the racemic mixture into a different product, leaving the desired enantiomer unreacted and thus enantiomerically enriched.

G racemic Racemic (R,S)-1-Chloro-3-phenoxy-2-propanol enzyme Halohydrin Dehalogenase (AbHHDH) racemic->enzyme separation Separation enzyme->separation s_enantiomer This compound (>99% ee) r_product Product from (R)-enantiomer separation->s_enantiomer separation->r_product

Caption: Workflow for Sequential Kinetic Resolution.

CatalystSubstrateProductEnantiomeric Excess (ee)YieldReference
Halohydrin Dehalogenase (AbHHDH)(R,S)-1-Chloro-3-phenoxy-2-propanolThis compound>99%30.7%[2]
Asymmetric Ring Opening with Chiral Co-Salen Complexes

This chemical catalytic method provides a direct route to the enantioenriched product through the kinetic resolution of epichlorohydrin with phenol.

A chiral cobalt-salen complex acts as a Lewis acid catalyst, activating the epoxide ring of epichlorohydrin towards nucleophilic attack by phenol. The chirality of the catalyst directs the reaction to preferentially occur with one enantiomer of epichlorohydrin, leading to an enantioenriched product.

G epichlorohydrin Racemic Epichlorohydrin reaction Asymmetric Ring Opening epichlorohydrin->reaction phenol Phenol phenol->reaction catalyst Chiral Co-Salen Complex catalyst->reaction product This compound (up to 99% ee) reaction->product unreacted_R Unreacted (R)-Epichlorohydrin reaction->unreacted_R

Caption: Workflow for Asymmetric Ring Opening.

Chiral Co-salen complexes have been demonstrated to be highly effective for the asymmetric ring opening of terminal epoxides with various phenols, achieving high yields and excellent enantioselectivity.[3]

Catalyst SystemNucleophileProductEnantiomeric Excess (ee)Reference
Chiral Co-Salen ComplexVarious Phenolsα-Aryloxy Alcoholsup to 99%[3]
Enzymatic Kinetic Resolution with Lipases

Lipases are another class of enzymes that can be employed for the kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.

Lipases catalyze the enantioselective acylation or deacylation of alcohols. In the presence of a suitable acyl donor, a lipase will selectively acylate one enantiomer of the racemic alcohol at a much higher rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.

The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity. Lipases such as Pseudomonas cepacia lipase (PCL) have shown high enantioselectivity in the resolution of similar chlorohydrins.[4]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving an initial racemic synthesis followed by an enantioselective resolution. Both enzymatic methods, particularly sequential kinetic resolution with halohydrin dehalogenase, and chemocatalytic methods, such as asymmetric ring opening with chiral Co-salen complexes, have demonstrated the ability to produce the desired (S)-enantiomer with high enantiomeric purity. The choice of method will depend on factors such as desired scale, cost, and available expertise. This guide provides the necessary foundational information for researchers and professionals to select and implement a suitable synthetic strategy.

References

A Technical Guide to the Enantioselective Synthesis of (S)-1-Chloro-3-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary mechanisms and methodologies for the formation of (S)-1-chloro-3-phenoxy-2-propanol, a valuable chiral intermediate in the synthesis of various pharmaceuticals. The focus is on enzymatic methods, which offer high enantioselectivity and environmentally benign reaction conditions. This document provides a comprehensive overview of two main strategies: kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol using lipases and stereoselective synthesis from a prochiral precursor utilizing halohydrin dehalogenase.

Introduction

This compound is a key building block in the asymmetric synthesis of pharmaceuticals, particularly beta-adrenergic blocking agents. Its stereochemistry is crucial for therapeutic efficacy. This guide explores the enzymatic routes to obtain the desired (S)-enantiomer in high optical purity.

Enzymatic Kinetic Resolution of (R,S)-1-Chloro-3-phenoxy-2-propanol

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This approach utilizes an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation.

Mechanism of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol typically involves the use of a lipase, such as Pseudomonas fluorescens lipase (PFL), and an acyl donor, like vinyl acetate, in an organic solvent. The lipase selectively acylates the (R)-enantiomer, forming (R)-1-chloro-3-phenoxy-2-propyl acetate, while the (S)-enantiomer remains largely unreacted.[1] This difference in reaction rates allows for the separation of the (S)-alcohol from the (R)-acetate. The catalytic cycle of lipase involves a serine residue in the active site that acts as a nucleophile.

Lipase_Kinetic_Resolution racemate (R,S)-1-Chloro-3-phenoxy-2-propanol (Racemic Mixture) lipase Lipase (e.g., Pseudomonas fluorescens lipase) racemate->lipase Substrate Binding s_enantiomer This compound (Unreacted) lipase->s_enantiomer Selective Non-reaction r_acetate (R)-1-Chloro-3-phenoxy-2-propyl Acetate (Product) lipase->r_acetate Enantioselective Acylation of (R)-enantiomer acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase separation Separation s_enantiomer->separation r_acetate->separation

Lipase-catalyzed kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure based on established methods for the kinetic resolution of similar halohydrins.[1][2]

Materials:

  • (R,S)-1-Chloro-3-phenoxy-2-propanol

  • Pseudomonas fluorescens lipase (PFL)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 1-chloro-3-phenoxy-2-propanol (10 mmol) in anhydrous toluene (100 mL), add vinyl acetate (20 mmol).

  • Add Pseudomonas fluorescens lipase (400 units).

  • Stir the mixture at a constant temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

  • The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product. This can take around 3 hours.[1]

  • Once the desired conversion is reached, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted this compound from the (R)-1-chloro-3-phenoxy-2-propyl acetate.

Quantitative Data
ParameterValueReference
EnzymePseudomonas fluorescens lipase (PFL)[1]
Acyl DonorVinyl Acetate[1]
SolventToluene[1]
Temperature30°C[1]
Substrate Conc.10 mM[1]
Conversion~50.5%[1]
Enantiomeric Excess (ee) of (S)-alcohol>95%[1]
Enantiomeric Excess (ee) of (R)-acetate~97%[1]
Enantioselectivity (E)182[1]

Stereoselective Synthesis using Halohydrin Dehalogenase (HHDH)

An alternative and highly efficient route to this compound is through the use of halohydrin dehalogenases (HHDHs). These enzymes can catalyze the enantioselective ring-opening of epoxides or the reverse reaction, the cyclization of a halohydrin to an epoxide. A powerful strategy involves the synthesis of (S)-epichlorohydrin from a prochiral precursor, followed by its reaction with phenol.

Mechanism of HHDH-Catalyzed Synthesis

The synthesis of this compound can be achieved in a two-step process. First, a halohydrin dehalogenase catalyzes the asymmetric synthesis of (S)-epichlorohydrin from 1,3-dichloro-2-propanol. This reaction proceeds with high enantioselectivity, yielding (S)-epichlorohydrin with an enantiomeric excess often exceeding 99%.[3] In the second step, the resulting (S)-epichlorohydrin undergoes a ring-opening reaction with phenol to yield the final product.

HHDH_Synthesis_Workflow start 1,3-Dichloro-2-propanol (Prochiral) hhdh Halohydrin Dehalogenase (HHDH) start->hhdh Enantioselective Cyclization s_epichlorohydrin (S)-Epichlorohydrin hhdh->s_epichlorohydrin ring_opening Ring Opening Reaction s_epichlorohydrin->ring_opening phenol Phenol phenol->ring_opening final_product This compound ring_opening->final_product

Workflow for the synthesis of this compound via HHDH.
Experimental Protocol: HHDH-Based Synthesis

This protocol is based on the synthesis of (S)-epichlorohydrin and its subsequent reaction, inspired by procedures for similar compounds.[4]

Part A: Synthesis of (S)-Epichlorohydrin [3] Materials:

  • 1,3-Dichloro-2-propanol

  • Recombinant E. coli expressing a halohydrin dehalogenase (e.g., HheC mutant)

  • Buffer solution (e.g., Tris-SO₄, pH 8.0)

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing 1,3-dichloro-2-propanol (e.g., 20 mM) in a suitable buffer.

  • Add the whole-cell biocatalyst (recombinant E. coli expressing HHDH).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the formation of (S)-epichlorohydrin by GC analysis.

  • Upon completion, extract the (S)-epichlorohydrin with an organic solvent like ethyl acetate.

  • Purify the (S)-epichlorohydrin by distillation.

Part B: Synthesis of this compound [4] Materials:

  • (S)-Epichlorohydrin (from Part A)

  • Phenol

  • Potassium carbonate (catalytic amount)

  • Isopropanol

Procedure:

  • To a stirred solution of (S)-epichlorohydrin (1 equivalent) and phenol (1 equivalent) in isopropanol, add a catalytic amount of potassium carbonate.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain pure this compound.

Quantitative Data
ParameterValueReference
(S)-Epichlorohydrin Synthesis
EnzymeHalohydrin dehalogenase (HheC mutant)[3]
Substrate1,3-Dichloro-2-propanol (20 mM)[3]
Enantiomeric Excess (ee) of (S)-ECH>99%[3]
Yield of (S)-ECH67.08%[3]
Sequential Kinetic Resolution with HHDH
EnzymeHalohydrin dehalogenase (AbHHDH)[5]
Enantiomeric Excess (ee) of (S)-alcohol>99%[5]
Yield of (S)-alcohol30.7%[5]

Conclusion

Both lipase-catalyzed kinetic resolution and halohydrin dehalogenase-mediated synthesis are powerful and effective methods for producing enantiomerically pure this compound. The choice of method may depend on factors such as the availability of the starting material (racemic alcohol vs. prochiral precursor), desired yield, and the specific enzyme performance. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their needs.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and pharmaceutical development, the control of stereochemistry is not merely an academic exercise but a critical necessity. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are fundamental to the construction of complex, stereochemically defined molecules.[] The significance of chirality is rooted in biology itself; nearly all biological targets, such as enzymes and receptors, are chiral.[2] This inherent chirality dictates that drug-receptor interactions are stereospecific, meaning different enantiomers of a chiral drug can exhibit vastly different biological activities, efficacies, and safety profiles.[3][4]

The rising demand for single-enantiomer drugs has propelled the development of robust methods for obtaining chiral intermediates.[5][6] This guide provides a technical overview of the primary sources of chiral building blocks, key methodologies for their asymmetric synthesis, and their applications in the synthesis of complex molecules, particularly pharmaceuticals.

Principal Sources of Chiral Building Blocks

There are two primary strategies for obtaining enantiomerically pure compounds: utilizing nature's readily available chiral molecules (the "chiral pool") and creating specific enantiomers through asymmetric synthesis.

The Chiral Pool

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature.[7][8] This strategy involves using these natural molecules as starting materials, preserving their inherent chirality throughout a synthetic sequence.[9] Common contributors to the chiral pool include:

  • Amino Acids: L-serine, L-proline, and L-lactic acid are versatile starting materials.[][9]

  • Carbohydrates (Sugars): Glucose, mannose, and other monosaccharides offer a rich source of stereocenters.

  • Terpenes: Compounds like α-pinene and verbenone are used to synthesize complex targets such as paclitaxel (Taxol).[7]

  • Hydroxy Acids: Tartaric acid and its esters are not only part of the chiral pool but are also crucial as chiral ligands and resolving agents.[7][10]

  • Alkaloids: Natural compounds like quinic acid have been famously used as the starting material for the antiviral drug oseltamivir (Tamiflu).[11]

The primary advantage of this approach is the efficient incorporation of pre-existing, well-defined stereocenters into a target molecule.[7]

Chiral_Sources cluster_0 Sources of Chiral Building Blocks cluster_1 Examples/Methods ChiralPool Chiral Pool (Nature's Building Blocks) AminoAcids Amino Acids ChiralPool->AminoAcids derived from Sugars Sugars ChiralPool->Sugars derived from Terpenes Terpenes ChiralPool->Terpenes derived from AsymmetricSynthesis Asymmetric Synthesis (Lab-Generated Chirality) Catalytic Catalytic Asymmetric Synthesis AsymmetricSynthesis->Catalytic achieved via Auxiliary Chiral Auxiliaries AsymmetricSynthesis->Auxiliary achieved via

Figure 1: Core strategies for obtaining chiral building blocks.
Asymmetric Synthesis

When a suitable starting material is not available from the chiral pool, chemists turn to asymmetric synthesis to generate chirality from achiral or racemic precursors.[5] This is most often achieved using either chiral auxiliaries or catalytic methods.

  • Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a reaction, after which it is removed, yielding an enantiomerically enriched product.[12]

  • Catalytic Asymmetric Synthesis: This is the most powerful and efficient method, where a small amount of a chiral catalyst generates a large quantity of a chiral product.[13] Key examples, which will be detailed in Section 4.0, include asymmetric hydrogenations, epoxidations, and reductions.[5]

Key Classes of Chiral Building Blocks

Chiral building blocks are typically small, functionalized organic molecules. The most common and synthetically valuable classes are detailed below.

  • Chiral Alcohols: These are crucial intermediates for a vast array of chiral compounds.[] Asymmetric catalytic hydrogenation of carbonyl compounds is one of the most efficient methods for their synthesis.[]

  • Chiral Amines: Amines are key structural motifs in over 40% of small-molecule pharmaceuticals.[14][15] Asymmetric hydrogenation of imines is the most direct route to their synthesis.[][14]

  • Chiral Amino Acids: Beyond their biological roles, unnatural α-amino acids are vital building blocks for catalysts and peptidomimetics.[3][16] Recent methods allow for their synthesis from abundant carboxylic acids.[16]

  • Chiral Epoxides: 2,3-epoxyalcohols, readily prepared via methods like the Sharpless asymmetric epoxidation, are versatile intermediates that can be converted into diols, aminoalcohols, and ethers through regio- and stereo-selective ring-opening reactions.[17][18][19]

  • Chiral Carboxylic Acids & Lactones: These structures are prevalent in natural products and bioactive molecules.[20] Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids provides an efficient route to valuable multicyclic γ-lactones.[20][21]

Core Asymmetric Synthesis Methodologies & Protocols

Several catalytic asymmetric reactions have become foundational tools for the reliable synthesis of chiral building blocks. This section details the protocols and performance data for three of the most significant: the Sharpless Asymmetric Epoxidation, the Noyori Asymmetric Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction.

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[10][19] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl or diisopropyl tartrate (DET or DIPT).[22] The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation.[23]

Sharpless_Workflow cluster_workflow Sharpless Epoxidation Experimental Workflow A 1. Charge reactor with CH2Cl2 and 3Å or 4Å molecular sieves. B 2. Cool to -20 °C. A->B C 3. Add L-(+)-DIPT or D-(-)-DET. B->C D 4. Add Ti(OiPr)4 and stir for 30 min. C->D E 5. Add allylic alcohol substrate. D->E F 6. Add tert-butyl hydroperoxide (TBHP) slowly while maintaining temperature. E->F G 7. Monitor reaction by TLC. F->G H 8. Quench with water or aqueous NaOH. G->H I 9. Workup and purify (e.g., chromatography). H->I

Figure 2: Generalized workflow for the Sharpless Asymmetric Epoxidation.

Detailed Experimental Protocol (Catalytic Version):

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å or 4Å molecular sieves (approx. 20% w/w of the allylic alcohol). The flask is placed under an inert atmosphere (N₂ or Ar) and charged with anhydrous dichloromethane (CH₂Cl₂).[22]

  • Catalyst Formation: The solvent is cooled to -20 °C. The appropriate chiral tartrate ester (e.g., L-(+)-diisopropyl tartrate, 6 mol%) is added, followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 5 mol%). The resulting mixture is stirred for 30 minutes at -20 °C.[22]

  • Reaction: The allylic alcohol substrate (1.0 eq) is added. A solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 1.5 eq) is added dropwise, ensuring the internal temperature does not exceed -20 °C.

  • Monitoring & Quench: The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The mixture is stirred for 1 hour while warming to room temperature.

  • Workup: The mixture is filtered through Celite®. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated solution of FeSO₄ to remove residual peroxides, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Table 1: Representative Data for Sharpless Asymmetric Epoxidation [22]

Allylic Alcohol SubstrateTartrate LigandProduct Enantiomeric Excess (ee %)Yield (%)
Geraniol(+)-DIPT>95~90
(E)-2-Hexen-1-ol(+)-DIPT9585
Cinnamyl alcohol(-)-DET9677
2-Cyclohexen-1-ol(+)-DIPT9280
Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a premier method for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines, respectively.[24][25] The reaction employs a Ruthenium(II) catalyst bearing a C₂-symmetric chiral diphosphine ligand, most famously BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[24]

Noyori_Mechanism cluster_mechanism Simplified Noyori Hydrogenation Catalytic Cycle Precatalyst [RuCl2(BINAP)]2 Precatalyst ActiveCatalyst RuH2(BINAP) Active Catalyst Precatalyst->ActiveCatalyst H2 SubstrateComplex Catalyst-Ketone Complex ActiveCatalyst->SubstrateComplex + Ketone HydrideTransfer Hydride Transfer (Transition State) SubstrateComplex->HydrideTransfer Intramolecular H- transfer ProductRelease Product Release HydrideTransfer->ProductRelease ProductRelease->ActiveCatalyst + H2 Product Chiral Alcohol Product ProductRelease->Product

Figure 3: Key stages in the Noyori Asymmetric Hydrogenation.

Detailed Experimental Protocol (Ketone Reduction):

  • Preparation: In a nitrogen-filled glovebox, a pressure vessel (e.g., a Parr bomb) is charged with the ketone substrate (1.0 eq), solvent (e.g., methanol or ethanol), and the RuCl₂[(R)-BINAP] catalyst (0.05 - 0.2 mol%).[24][26]

  • Reaction: The vessel is sealed, removed from the glovebox, and purged several times with H₂ gas. It is then pressurized with H₂ to the desired pressure (e.g., 50-1100 psi).[24][26]

  • Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-100 °C) for the required time (e.g., 12-48 hours).[24][27]

  • Workup: After cooling, the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified, typically by distillation or column chromatography, to yield the enantiomerically enriched alcohol.[24]

Table 2: Representative Data for Noyori Asymmetric Hydrogenation of Ketones [26][27]

Ketone SubstrateLigandH₂ Pressure (atm)Yield (%)ee (%)
Methyl acetoacetate(R)-BINAP10096>99
Acetophenone(S)-BINAP1009580
1-Tetralone(R)-BINAP410092
Benzil(R)-BINAP100100>99 (syn)
Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an enantioselective reduction of prochiral ketones to secondary alcohols, mediated by a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[28][29][30] A key feature is the high degree of predictability of the product's absolute stereochemistry.[28]

CBS_Workflow cluster_workflow CBS Reduction Experimental Workflow A 1. Dissolve ketone substrate in anhydrous solvent (e.g., THF). B 2. Cool to low temp (e.g., -78 °C to 0 °C). A->B C 3. Add (R)- or (S)-CBS catalyst (5-10 mol%). B->C D 4. Add borane source (e.g., BH3·SMe2) slowly over 30-60 min. C->D E 5. Stir until TLC indicates consumption of starting material. D->E F 6. Quench carefully with methanol. E->F G 7. Warm to RT and concentrate. F->G H 8. Workup (e.g., extraction) and purify. G->H

Figure 4: Generalized workflow for the Corey-Bakshi-Shibata Reduction.

Detailed Experimental Protocol:

  • Preparation: A flame-dried flask under an inert atmosphere is charged with the ketone substrate (1.0 eq) and dissolved in an anhydrous solvent like tetrahydrofuran (THF) or toluene.[31]

  • Catalyst Addition: The solution is cooled to the appropriate temperature (typically between -78 °C and 0 °C). A solution of the (R)- or (S)-CBS oxazaborolidine catalyst (e.g., 1.0 M in toluene, 0.1-0.2 eq) is added.[31]

  • Reductant Addition: The borane reducing agent (e.g., borane-dimethyl sulfide complex (BH₃·SMe₂), 0.6-1.0 eq) is added slowly, often via syringe pump, to control the reaction rate and temperature.

  • Reaction and Quench: The mixture is stirred at the low temperature for the specified time (can be as short as a few minutes).[29] The reaction is then carefully quenched by the slow addition of methanol.

  • Workup: The mixture is allowed to warm to room temperature. The solvent is removed in vacuo. The residue is redissolved in an appropriate solvent (e.g., ethyl acetate), washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ or Na₂SO₄, filtered, and concentrated.

  • Purification: The crude alcohol is purified by flash column chromatography.

Table 3: Representative Data for CBS Reduction of Ketones [28][32]

Ketone SubstrateCatalystReductantYield (%)ee (%)
Acetophenone(S)-MeCBSBH₃·SMe₂9797
1-Indanone(R)-MeCBSBH₃·THF9594
Cyclohexyl methyl ketone(S)-MeCBSBH₃·SMe₂9095
α-Tetralone(R)-MeCBSCatecholborane9898

Conclusion

Chiral building blocks are indispensable tools in modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[][6] While the chiral pool provides a valuable foundation of enantiopure starting materials, the development of powerful catalytic asymmetric reactions—such as the Sharpless, Noyori, and CBS methods—has revolutionized the field.[5][9] These methods allow for the synthesis of a vast array of chiral alcohols, amines, and other key intermediates with exceptional levels of enantioselectivity, often from simple, achiral precursors. A thorough understanding of these core methodologies and their practical implementation is essential for any scientist engaged in the art of stereoselective synthesis.

References

Navigating the Stability and Storage of (s)-1-Chloro-3-phenoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for (s)-1-Chloro-3-phenoxy-2-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. While specific quantitative stability data and detailed degradation pathways remain limited in publicly available literature, this document synthesizes the existing information from safety data sheets and related chemical principles to offer best practices for handling and storage, alongside a proposed framework for systematic stability testing.

Chemical Profile and General Stability

This compound is a chlorohydrin derivative. Its stability is primarily influenced by its functional groups: a secondary alcohol, a chloromethyl group, and a phenoxy ether. These groups are susceptible to various reactions, including oxidation, hydrolysis, and nucleophilic substitution, which can lead to degradation.

General recommendations for storage emphasize maintaining the integrity of the compound by controlling environmental factors. The compound should be stored in a dry, cool, and well-ventilated area. It is crucial to keep the container tightly closed to prevent moisture ingress and potential contamination.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following conditions are recommended based on general chemical safety and handling guidelines:

ParameterConditionRationale
Temperature CoolTo minimize the rate of potential degradation reactions.
Humidity DryTo prevent hydrolysis of the chlorohydrin moiety.
Light Protected from lightTo avoid potential photolytic degradation.
Atmosphere Well-ventilatedTo prevent the accumulation of any potential vapors.
Container Tightly sealed, inert materialTo prevent reaction with container material and exposure to air/moisture.

Incompatible Materials

Contact with the following substances should be avoided to prevent vigorous reactions and degradation:

  • Strong Oxidizing Agents: Can lead to oxidation of the alcohol group.

  • Strong Acids: Can catalyze degradation pathways.

  • Strong Bases: Can promote dehydrochlorination and other reactions.

Proposed Framework for a Forced Degradation Study

Due to the lack of specific stability studies for this compound, a forced degradation study is essential to understand its intrinsic stability, identify potential degradation products, and develop a stability-indicating analytical method. The following experimental workflow is proposed based on established guidelines for pharmaceutical compounds.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Solution/Solid Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid & Solution, e.g., 60°C) API->Thermal Photo Photolytic Stress (UV/Vis light) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Characterize Peaks Method Validated Stability-Indicating Method HPLC->Method Validate Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Figure 1: Proposed experimental workflow for a forced degradation study of this compound.

Hypothetical Degradation Signaling Pathway

Based on the chemical structure of this compound, a potential primary degradation pathway under hydrolytic conditions could involve intramolecular cyclization to form an epoxide, followed by hydrolysis to a diol. This is a common reaction for chlorohydrins.

Degradation_Pathway start This compound C₉H₁₁ClO₂ intermediate Phenoxy glycidyl ether C₉H₁₀O₂ start->intermediate Base/Heat (Intramolecular Cyclization) end 3-Phenoxy-1,2-propanediol C₉H₁₂O₃ intermediate->end Hydrolysis

Figure 2: A potential degradation pathway of this compound under basic or thermal stress.

Experimental Protocols for Stability-Indicating Method Development

While a specific validated method for this compound stability is not available, a general protocol for developing a stability-indicating HPLC method would involve the following steps:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good separation between the parent compound and any degradation products.

  • Detector Wavelength Selection: A UV detector set at the wavelength of maximum absorbance of this compound should be used.

  • Forced Degradation Sample Analysis: The samples generated from the forced degradation study (as outlined in Figure 1) would be analyzed to ensure that all degradation products are well-resolved from the main peak.

  • Method Validation: The method would then be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Logical Relationship for Ensuring Stability

The following diagram illustrates the logical relationship between storage conditions, potential degradation, and the analytical monitoring required to ensure the stability and quality of this compound.

Stability_Logic cluster_control Control Factors cluster_degradation Potential Degradation cluster_monitoring Monitoring & Assurance Storage Proper Storage Conditions (Cool, Dry, Dark) Degradation Chemical Degradation Storage->Degradation Prevents Quality Maintained Quality & Purity Storage->Quality Contributes to Handling Appropriate Handling (Inert Atmosphere) Handling->Degradation Minimizes Handling->Quality Contributes to Degradation->Quality Reduces Analysis Stability-Indicating Analytical Method Analysis->Quality Ensures

Figure 3: Logical flow demonstrating the importance of controlled storage and analytical monitoring for maintaining the stability of this compound.

Conclusion

While this guide provides a foundational understanding of the stability and storage of this compound, it is imperative for researchers and drug development professionals to conduct specific stability studies. The proposed frameworks for forced degradation and the development of a stability-indicating method offer a starting point for generating the necessary quantitative data to fully characterize the stability profile of this important chemical intermediate. Adherence to recommended storage conditions is paramount to ensure its quality and prevent the formation of unknown impurities that could impact downstream applications.

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-propranolol using (S)-1-Chloro-3-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-propranolol is a non-selective beta-adrenergic receptor antagonist, widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer. Consequently, the enantioselective synthesis of (S)-propranolol is of significant pharmaceutical importance to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.

A key strategy in the asymmetric synthesis of (S)-propranolol involves the use of chiral building blocks. (S)-1-chloro-3-phenoxy-2-propanol has emerged as a critical chiral synthon for this purpose. This application note provides a detailed protocol for the synthesis of (S)-propranolol from this compound and isopropylamine, along with relevant quantitative data and process visualizations.

Reaction Pathway and Mechanism

The synthesis of (S)-propranolol from this compound proceeds via a nucleophilic substitution reaction. The process typically involves an in-situ formation of a chiral epoxide intermediate, (S)-2,3-epoxy-1-phenoxypropane (a glycidyl ether), followed by the regioselective ring-opening of the epoxide by isopropylamine. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide, leading to the formation of the desired (S)-propranolol with retention of the stereochemical configuration.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 This compound I1 (S)-Glycidyl Ether Intermediate R1->I1 Base (e.g., NaOH) Intramolecular Nucleophilic Substitution R2 Isopropylamine P1 (S)-Propranolol R2->P1 Nucleophilic Ring Opening I1->P1 Nucleophilic Ring Opening

Figure 1: Chemical reaction pathway for the synthesis of (S)-propranolol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-propranolol from this compound. The data is compiled from representative synthetic methods.

ParameterValueReference
Reactants
This compound1.0 equivalent
Isopropylamine5-10 equivalents (excess)
Reaction Conditions
SolventIsopropanol or neat (no solvent)
Temperature80 - 100 °C
PressureSealed vessel (autoclave)
Reaction Time4 - 8 hours
Product Yield & Purity
Yield of (S)-propranolol85 - 95%
Enantiomeric Excess (e.e.)> 99%
Final Product Form
(S)-propranolol hydrochlorideCrystalline solid

Detailed Experimental Protocol

This protocol describes a common method for the synthesis of (S)-propranolol hydrochloride.

Materials and Reagents:

  • This compound

  • Isopropylamine

  • Isopropanol

  • Hydrochloric acid (concentrated or in a solvent like ethanol)

  • Diethyl ether

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Parr reactor or a sealed pressure vessel

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Experimental Workflow

G A 1. Reaction Setup Charge reactor with this compound and isopropylamine. B 2. Heating and Reaction Seal the reactor and heat to 80-100 °C for 4-8 hours. A->B C 3. Work-up: Removal of Excess Amine Cool the reactor and evaporate excess isopropylamine. B->C D 4. Extraction Dissolve residue in dichloromethane and wash with NaOH solution. C->D E 5. Drying and Concentration Dry the organic layer with Na2SO4 and concentrate under vacuum. D->E F 6. Salt Formation Dissolve the crude (S)-propranolol base in isopropanol and add HCl. E->F G 7. Crystallization and Isolation Cool the solution to induce crystallization. Filter and dry the product. F->G H 8. Characterization Analyze the final product for purity, yield, and enantiomeric excess (e.g., by HPLC, NMR, and melting point). G->H

Figure 2: Experimental workflow for the synthesis of (S)-propranolol hydrochloride.

Procedure:

  • Reaction Setup: In a Parr reactor or a suitable pressure vessel, combine this compound (1.0 eq) and isopropylamine (5-10 eq). Isopropanol can be used as a solvent, or the reaction can be run neat using an excess of isopropylamine.

  • Reaction: Seal the vessel and heat the mixture to a temperature between 80 °C and 100 °C. Maintain this temperature with stirring for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of (S)-propranolol Base:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess isopropylamine and solvent (if used) using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v) to remove any unreacted starting material and phenolic byproducts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-propranolol as an oil or a low-melting solid.

  • Formation and Purification of (S)-propranolol Hydrochloride:

    • Dissolve the crude (S)-propranolol base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise with stirring until the solution becomes acidic.

    • The hydrochloride salt will precipitate out of the solution. The crystallization can be enhanced by cooling the mixture in an ice bath.

    • Collect the crystalline product by vacuum filtration and wash the crystals with a cold solvent, such as diethyl ether, to remove any soluble impurities.

    • Dry the purified (S)-propranolol hydrochloride under vacuum.

  • Characterization:

    • Determine the yield of the final product.

    • Measure the melting point and compare it with the literature value.

    • Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

    • Determine the enantiomeric excess of the final product using a suitable chiral High-Performance Liquid Chromatography (HPLC) method.

The use of this compound as a chiral precursor provides a highly efficient and stereoselective route to the synthesis of (S)-propranolol. The described protocol, involving the reaction with isopropylamine, consistently yields the desired product in high chemical purity and high enantiomeric excess. This method is robust and scalable, making it suitable for both laboratory-scale synthesis and industrial production of this important pharmaceutical agent.

Application Notes and Protocols for the Synthesis of Beta-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key beta-adrenergic blockers, including propranolol, atenolol, metoprolol, and carvedilol. Detailed experimental protocols and comparative data on synthetic yields are presented to aid in research and development.

Introduction to Beta-Adrenergic Blockers

Beta-adrenergic blockers, or beta-blockers, are a class of drugs that antagonize the effects of catecholamines at β-adrenergic receptors.[1] Since the development of the first clinically significant beta-blockers, propranolol and pronethalol, in the 1960s, they have become indispensable in the management of cardiovascular diseases such as hypertension, angina pectoris, cardiac arrhythmias, and heart failure.[2][3] The therapeutic effects of most beta-blockers are primarily attributed to the (S)-enantiomer, which exhibits significantly higher binding affinity for the β-adrenergic receptor than the (R)-enantiomer.[4]

The general structure of most beta-blockers is characterized by an aryloxypropanolamine moiety. The synthesis of these compounds typically involves the reaction of a substituted phenol with an epoxide, followed by the introduction of an amine side chain. Both racemic and enantioselective synthetic routes have been developed for many beta-blockers.[4][5]

Beta-Adrenergic Receptor Signaling Pathway

Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine and epinephrine, activate intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to the production of cyclic AMP (cAMP).[6][7][8] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility.[6][7]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Norepinephrine, Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow Start Starting Phenol + Epichlorohydrin Step1 Etherification Reaction (Base Catalyzed) Start->Step1 Intermediate Glycidyl Ether Intermediate Step1->Intermediate Step2 Ring-Opening Reaction (with Amine) Intermediate->Step2 Crude_Product Crude Beta-Blocker Step2->Crude_Product Step3 Purification (e.g., Recrystallization, Chromatography) Crude_Product->Step3 Final_Product Pure Beta-Blocker Step3->Final_Product

References

Application Note: Enzymatic Kinetic Resolution of Racemic 1-chloro-3-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of enzymatic kinetic resolution for the efficient separation of enantiomers of racemic 1-chloro-3-phenoxy-2-propanol, a key intermediate in the synthesis of various β-adrenergic receptor blockers. The protocol focuses on the use of lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. This method provides a greener and more efficient alternative to traditional chemical resolution techniques.

Introduction

Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The kinetic resolution of racemic mixtures is a widely used strategy to obtain enantiomerically pure compounds. Enzymatic kinetic resolution, in particular, offers high enantioselectivity under mild reaction conditions. This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of (±)-1-chloro-3-phenoxy-2-propanol.

Data Presentation

The efficiency of the kinetic resolution is highly dependent on various reaction parameters. The following table summarizes the optimized conditions for the kinetic resolution of a closely related substrate, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using Pseudomonas fluorescens lipase (PFL), which can serve as a strong starting point for the optimization of 1-chloro-3-phenoxy-2-propanol resolution.[1][2]

ParameterOptimized ValueResult
Enzyme Pseudomonas fluorescens Lipase (PFL)High Enantioselectivity
Substrate Concentration 10 mMConversion (C) = 50.5%
Enzyme Concentration 400 IUEnantiomeric Excess of Product (ee_p) = 97.2%
Acyl Donor Vinyl AcetateEnantiomeric Excess of Substrate (ee_s) = 95.4%
Solvent TolueneEnantioselectivity (E) = 182
Temperature 30 °C-
Reaction Time 3 hours-

Experimental Protocols

This section provides a detailed methodology for the enzymatic kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.

Materials
  • Racemic 1-chloro-3-phenoxy-2-propanol

  • Pseudomonas fluorescens Lipase (PFL)

  • Vinyl Acetate

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Thermostated shaker

  • HPLC with a chiral column (e.g., Chiralcel OD-H) for analysis

Enzyme Preparation
  • Commercial Pseudomonas fluorescens lipase can be used directly.

  • Alternatively, the enzyme can be immobilized to improve stability and reusability.

Reaction Procedure
  • To a 25 mL Erlenmeyer flask, add 10 mL of anhydrous toluene.

  • Add racemic 1-chloro-3-phenoxy-2-propanol to a final concentration of 10 mM.

  • Add vinyl acetate as the acyl donor. A molar excess (e.g., 1.5 equivalents) is recommended.

  • Equilibrate the reaction mixture to 30 °C in a thermostated shaker.

  • Initiate the reaction by adding 400 IU of Pseudomonas fluorescens lipase.

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 3 hours.[1][2]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Upon reaching approximately 50% conversion, terminate the reaction by filtering off the enzyme.

  • The resulting mixture contains the unreacted (S)-1-chloro-3-phenoxy-2-propanol and the acylated (R)-1-chloro-3-phenoxy-2-propanol acetate. These can be separated by standard chromatographic techniques (e.g., column chromatography).

Analytical Method
  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Calculations:

    • Conversion (C) = ee_s / (ee_s + ee_p)

    • Enantiomeric Excess (ee) = [([R] - [S]) / ([R] + [S])] x 100

    • Enantioselectivity (E) = ln[(1 - C)(1 - ee_s)] / ln[(1 - C)(1 + ee_s)]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation racemate Racemic 1-chloro-3-phenoxy-2-propanol reaction_vessel Reaction at 30°C for 3h racemate->reaction_vessel solvent Toluene solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme PFL Enzyme enzyme->reaction_vessel hplc Chiral HPLC Analysis reaction_vessel->hplc separation Chromatographic Separation reaction_vessel->separation s_enantiomer This compound separation->s_enantiomer r_ester (R)-ester separation->r_ester

Caption: Experimental workflow for the kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol.

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products R_alcohol (R)-1-chloro-3-phenoxy-2-propanol Lipase Pseudomonas fluorescens Lipase (PFL) R_alcohol->Lipase Selective Acylation S_alcohol This compound S_alcohol_unreacted This compound (unreacted) S_alcohol->S_alcohol_unreacted No Reaction Acyl_donor Vinyl Acetate Acyl_donor->Lipase R_ester (R)-ester Lipase->R_ester

Caption: Enzymatic kinetic resolution of 1-chloro-3-phenoxy-2-propanol by PFL.

References

Application Note: Chiral Separation of 1-chloro-3-phenoxy-2-propanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the chiral separation of (R)- and (S)-1-chloro-3-phenoxy-2-propanol enantiomers using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals involved in drug development and chiral chemistry.

Introduction

1-chloro-3-phenoxy-2-propanol is a key chiral intermediate in the synthesis of various β-adrenergic blocking agents, such as Propranolol and Atenolol. The stereochemistry of these intermediates is critical as different enantiomers often exhibit distinct pharmacological activities and toxicities. Consequently, a reliable and efficient analytical method for separating and quantifying the enantiomers of 1-chloro-3-phenoxy-2-propanol is essential for quality control and regulatory compliance in the pharmaceutical industry. This application note details a robust HPLC method utilizing a polysaccharide-based chiral stationary phase for the effective resolution of these enantiomers.

Experimental Protocol

This proposed method is a starting point and may require optimization for specific matrices or concentration levels.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. A common choice for this class of compounds is a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • (±)-1-chloro-3-phenoxy-2-propanol racemic standard

    • Reference standards for (R)- and this compound (if available)

2. Sample Preparation

  • Prepare a stock solution of the racemic 1-chloro-3-phenoxy-2-propanol standard at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

3. HPLC Method Parameters

The following table summarizes the recommended starting conditions for the chiral separation.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based column
(e.g., Chiralcel® OD-H, Lux® Cellulose-1 or equivalent)
Particle Size 5 µm
Column Dimensions 4.6 mm i.d. x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)

4. Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure no interference from impurities or related substances.

  • Linearity: Establish a linear relationship between concentration and detector response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Racemic Standard B Dissolve in Mobile Phase (1 mg/mL) A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System & Column D->E To HPLC F Inject Sample (10 µL) E->F G Isocratic Elution (Hexane/IPA 90:10) F->G H UV Detection at 270 nm G->H I Integrate Chromatographic Peaks H->I To Data System J Identify Enantiomer Peaks I->J K Calculate Resolution (Rs) J->K L Quantify Enantiomeric Purity (% ee) K->L

Caption: Workflow for the chiral HPLC separation of 1-chloro-3-phenoxy-2-propanol.

Expected Results

Under the proposed conditions, a baseline separation of the two enantiomers of 1-chloro-3-phenoxy-2-propanol is expected. The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5 for accurate quantification. The elution order of the (R)- and (S)-enantiomers will depend on the specific chiral stationary phase used and must be confirmed using individual enantiomeric standards if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the standard formula.

Conclusion

The detailed HPLC method provides a reliable starting point for the chiral separation of 1-chloro-3-phenoxy-2-propanol enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is effective for resolving this type of chiral intermediate. Researchers and scientists can adapt and optimize this protocol to meet their specific analytical needs in the development and quality control of chiral pharmaceuticals.

Application Note: High-Sensitivity GC-MS Analysis of Chloropropanol Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD), 2-monochloropropane-1,3-diol (2-MCPD), and 1,3-dichloro-2-propanol (1,3-DCP), are significant process contaminants that can arise during the synthesis of various chemical and pharmaceutical products. Their potential toxicity necessitates highly sensitive and specific analytical methods for their detection and quantification. This application note provides a detailed protocol for the analysis of chloropropanol derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, a robust and widely accepted methodology for this purpose. The protocols and data presented are intended for researchers, scientists, and drug development professionals to ensure product safety and quality.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described GC-MS method for the analysis of key chloropropanol derivatives. Data is compiled from various validation studies and represents typical achievable results.

AnalyteDerivatization AgentMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
3-MCPDPhenylboronic Acid (PBA)Pharmaceutical Intermediate0.51.595 ± 5
2-MCPDPhenylboronic Acid (PBA)Pharmaceutical Intermediate0.72.092 ± 7
1,3-DCPHeptafluorobutyrylimidazole (HFBI)Process Water0.10.398 ± 4
3-MCPD EstersTransesterification followed by PBA derivatizationLipid-based formulation103085 - 110

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is suitable for the extraction of chloropropanols from complex matrices such as pharmaceutical intermediates or lipid-based formulations.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge capable of 4000 x g

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to dissolve.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Cap the tube and vortex immediately for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.

  • Vortex for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant for derivatization.

Derivatization

Derivatization is essential to improve the volatility and thermal stability of chloropropanols for GC analysis. Two common methods are presented below.

Method A: Phenylboronic Acid (PBA) Derivatization (for diols like 3-MCPD and 2-MCPD)

  • Transfer 100 µL of the cleaned-up sample extract to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of a 1 mg/mL solution of phenylboronic acid in acetone.

  • Add 20 µL of 2,2-dimethoxypropane.

  • Cap the vial and heat at 80°C for 20 minutes.

  • Cool to room temperature before GC-MS analysis.

Method B: Heptafluorobutyrylimidazole (HFBI) Derivatization (for mono- and di-chloropropanols)

  • Transfer 100 µL of the cleaned-up sample extract to a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of ethyl acetate and 50 µL of HFBI.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature.

  • Add 1 mL of a 5% NaCl solution and vortex.

  • Allow the layers to separate and inject an aliquot of the upper organic layer into the GC-MS.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions for Quantification and Confirmation:

Analyte (Derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-MCPD-PBA14714891
2-MCPD-PBA14714891
1,3-DCP-HFBI213214253

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for Chloropropanols cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Homogenized Sample Extraction QuEChERS Extraction (ACN, MgSO4, NaCl) Sample->Extraction 1. Extraction Cleanup Dispersive SPE (PSA, C18, MgSO4) Extraction->Cleanup 2. Cleanup Derivatization Derivatization (PBA or HFBI) Cleanup->Derivatization 3. Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS 4. Injection Data Data Processing & Quantification GC_MS->Data 5. Data Acquisition

Caption: Workflow for Chloropropanol Analysis.

Derivatization_Paths Derivatization Pathways for Chloropropanols cluster_pba PBA Method cluster_hfbi HFBI Method Chloropropanol Chloropropanol (e.g., 3-MCPD, 1,3-DCP) PBA Phenylboronic Acid (PBA) Chloropropanol->PBA Reacts with HFBI Heptafluorobutyrylimidazole (HFBI) Chloropropanol->HFBI Reacts with PBA_Deriv Cyclic Phenylboronate Ester (Volatile & Stable) PBA->PBA_Deriv Forms PBA_Note Specific for diols PBA_Deriv->PBA_Note HFBI_Deriv Heptafluorobutyryl Ester (Volatile & Electron Capturing) HFBI->HFBI_Deriv Forms HFBI_Note General for hydroxyl groups HFBI_Deriv->HFBI_Note

Caption: Chloropropanol Derivatization Options.

Lipase-Catalyzed Enantioselective Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of lipases in enantioselective synthesis. Lipases have emerged as powerful biocatalysts for the production of enantiomerically pure compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Their high enantioselectivity, mild reaction conditions, and broad substrate specificity make them an attractive alternative to traditional chemical methods.

Pharmaceutical Applications

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Lipases are extensively used in the kinetic resolution of racemic mixtures to obtain enantiopure active pharmaceutical ingredients (APIs) and their intermediates.

Synthesis of (S)-Ibuprofen

(S)-Ibuprofen is the therapeutically active enantiomer of this widely used non-steroidal anti-inflammatory drug (NSAID). Lipase-catalyzed kinetic resolution of racemic ibuprofen esters is a common strategy for its production.

Quantitative Data for (S)-Ibuprofen Synthesis

Lipase SourceSubstrateAcyl Donor/NucleophileSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of (S)-esterRef.
Candida antarctica Lipase B (CALB), immobilized(R,S)-Ibuprofen methyl esterWater (Hydrolysis)Toluene4524~50>99
Candida rugosa Lipase (CRL)(R,S)-Ibuprofen1-Butanol (Esterification)Isooctane377248.5>95 (for the unreacted acid)
Pseudomonas cepacia Lipase (PCL)(R,S)-Ibuprofen vinyl ester1-Butanol (Transesterification)Diisopropyl ether408~50>99

Experimental Protocol: Kinetic Resolution of (R,S)-Ibuprofen Methyl Ester via Hydrolysis

  • Enzyme Preparation: Suspend 100 mg of immobilized Candida antarctica Lipase B (CALB) in 20 mL of a toluene solution containing 10 mM (R,S)-ibuprofen methyl ester.

  • Reaction Initiation: Add 1.1 equivalents of distilled water to initiate the hydrolysis reaction.

  • Incubation: Incubate the mixture at 45°C with constant shaking at 200 rpm.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the conversion.

  • Termination and Extraction: Once the conversion reaches approximately 50%, terminate the reaction by filtering off the enzyme. Extract the unreacted (S)-ibuprofen methyl ester from the reaction mixture using a suitable organic solvent. The (R)-ibuprofen acid will be in the aqueous phase or can be extracted after pH adjustment.

  • Purification: Purify the (S)-ibuprofen methyl ester by column chromatography. The ester can then be hydrolyzed to (S)-ibuprofen.

Workflow for Kinetic Resolution of Ibuprofen Ester

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Separation & Products A Racemic (R,S)-Ibuprofen Methyl Ester in Toluene D Incubation at 45°C Shaking at 200 rpm A->D B Immobilized CALB B->D C Water (Nucleophile) C->D E Filtration to remove enzyme D->E At ~50% conversion F Unreacted (S)-Ibuprofen Methyl Ester (e.e. >99%) E->F G (R)-Ibuprofen Acid E->G

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic ibuprofen methyl ester.

Synthesis of (S)-Propranolol

(S)-Propranolol is a beta-blocker used to treat high blood pressure and other heart conditions. The (R)-enantiomer is significantly less active and can contribute to side effects.

Quantitative Data for (S)-Propranolol Synthesis

Lipase SourceSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of acylated productRef.
Candida antarctica Lipase B (CALB)(R,S)-PropranololVinyl acetateToluene45649>99 (for (R)-propranolol acetate)
Pseudomonas fluorescens Lipase (PFL)(R,S)-PropranololAcetic anhydrideDiisopropyl ether3024~5095 (for (R)-propranolol acetate)
Novozym 435 (Immobilized CALB)(R,S)-PropranololEthyl acetateAcetonitrile504850>99 (for (R)-propranolol acetate)

Experimental Protocol: Enantioselective Acylation of (R,S)-Propranolol

  • Reaction Setup: Dissolve 1 mmol of (R,S)-propranolol in 10 mL of toluene.

  • Enzyme and Acyl Donor Addition: Add 50 mg of Novozym 435 (immobilized CALB) and 1.5 equivalents of vinyl acetate to the solution.

  • Incubation: Place the reaction mixture in an orbital shaker at 45°C and 200 rpm.

  • Monitoring: Track the formation of the acetylated product and the enantiomeric excess of the remaining (S)-propranolol using chiral HPLC.

  • Termination and Separation: When the conversion is close to 50%, stop the reaction by filtering out the enzyme.

  • Purification: Separate the unreacted (S)-propranolol from the (R)-propranolol acetate by column chromatography.

Logical Pathway for Enantioselective Acylation

G A Racemic (R,S)-Propranolol D Enantioselective Acylation A->D B Vinyl Acetate (Acyl Donor) B->D C CALB (Lipase) C->D E (R)-Propranolol Acetate (Fast reacting) D->E F (S)-Propranolol (Unreacted) D->F

Caption: Logical diagram of the enantioselective acylation of racemic propranolol.

Agrochemical Applications

The principles of chirality are also critical in agrochemicals, where one enantiomer of a pesticide or herbicide may be responsible for the desired activity while the other could be inactive or harmful to the environment.

Synthesis of Chiral Herbicides

Lipase-catalyzed resolution is employed to produce enantiopure herbicides like phenoxypropionic acid derivatives.

Quantitative Data for Chiral Herbicide Intermediate Synthesis

Lipase SourceSubstrateNucleophileSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of product
Candida rugosa Lipase (CRL)(R,S)-2-Phenoxypropionic acid ethyl esterWaterPhosphate buffer/isooctane30124996 (for (R)-acid)
Novozym 435(R,S)-Fenoxaprop-ethylWaterToluene5024~50>98 (for (R)-acid)

Experimental Protocol: Resolution of (R,S)-2-Phenoxypropionic Acid Ethyl Ester

  • Biphasic System Setup: Prepare a two-phase system consisting of 15 mL of isooctane containing 50 mM (R,S)-2-phenoxypropionic acid ethyl ester and 15 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add 100 mg of Candida rugosa lipase to the system.

  • Incubation: Stir the mixture at 30°C. The pH of the aqueous phase should be maintained at 7.0 by the controlled addition of 0.1 M NaOH.

  • Monitoring: The consumption of NaOH is used to monitor the progress of the hydrolysis reaction. Chiral HPLC is used to determine the e.e. of the produced acid and remaining ester.

  • Work-up: Once ~50% conversion is achieved, stop the reaction. Separate the organic and aqueous phases.

  • Purification: Acidify the aqueous phase to extract the (R)-2-phenoxypropionic acid. The unreacted (S)-ester can be recovered from the organic phase.

Fine Chemicals and Flavors

The synthesis of chiral alcohols, esters, and lactones is crucial for the fragrance and flavor industry. Lipases are ideal for these transformations due to their ability to function in organic solvents and their high selectivity.

Synthesis of Chiral Esters

Fruity esters are widely used as flavor and fragrance compounds. Enantiomeric composition is key to their aroma profile.

Quantitative Data for Chiral Ester Synthesis

Lipase SourceSubstrate AlcoholAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of ester
Novozym 435(R,S)-2-OctanolAcetic acidHexane40648>99 (for (R)-octyl acetate)
Mucor miehei Lipase (MML)(R,S)-CitronellolLauric acidSolvent-free55729094 (for (R)-citronellyl laurate)

Experimental Protocol: Synthesis of (R)-Octyl Acetate

  • Reaction Mixture: In a 50 mL flask, combine 5 mmol of (R,S)-2-octanol, 5 mmol of acetic acid, and 20 mL of hexane.

  • Enzyme Addition: Add 150 mg of Novozym 435.

  • Incubation: Seal the flask and incubate at 40°C in an orbital shaker.

  • Monitoring: Monitor the ester formation by gas chromatography (GC).

  • Termination: After the desired conversion is reached, filter off the enzyme.

  • Purification: Remove the solvent under reduced pressure and purify the resulting (R)-octyl acetate by distillation or chromatography.

General Workflow for Lipase-Catalyzed Synthesis

G cluster_input Inputs cluster_process Process cluster_output Outputs A Racemic Substrate (e.g., Alcohol, Acid, Ester) E Reaction under Controlled Conditions (Temp, Time, pH) A->E B Co-substrate (Acyl Donor or Nucleophile) B->E C Lipase (Immobilized or Free) C->E D Solvent (Organic or Aqueous) D->E F Enantiopure Product 1 E->F G Enantiopure Product 2 (or unreacted substrate) E->G

Caption: Generalized experimental workflow for lipase-catalyzed enantioselective synthesis.

The Role of Key Intermediates in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of pharmaceutical manufacturing, intermediates are the crucial building blocks that pave the way for the synthesis of Active Pharmaceutical Ingredients (APIs). These chemical compounds, formed during the multi-step synthesis of an API, are pivotal in ensuring the efficiency, quality, and cost-effectiveness of the final drug product. This document provides detailed application notes and protocols for two exemplary intermediates: 2,6-Dimethylaniline, a key precursor in the synthesis of the local anesthetic Lidocaine, and N-(p-tolyl)glycine, a versatile building block in the development of novel therapeutic agents.

2,6-Dimethylaniline: An Essential Intermediate for Lidocaine Synthesis

Application Note: 2,6-Dimethylaniline is a critical intermediate in the synthesis of Lidocaine, a widely used local anesthetic. The purity and yield of 2,6-dimethylaniline directly impact the quality and cost-effectiveness of Lidocaine production. The following sections detail the synthesis of 2,6-dimethylaniline and its subsequent conversion to Lidocaine, supported by quantitative data and experimental protocols.

Data Presentation: Synthesis of 2,6-Dimethylaniline and Lidocaine

The following table summarizes the quantitative data for the key steps in Lidocaine synthesis, starting from the synthesis of the 2,6-dimethylaniline intermediate.

StepReactantsCatalyst/ReagentsReaction ConditionsProductYieldPurity/Notes
Synthesis of 2,6-Dimethylaniline 2,6-Dimethylphenol, AmmoniaCyclohexanone, Hydrogen Transfer Catalyst (e.g., Palladium)200-400°C, High Pressure2,6-Dimethylaniline78.6% (Conversion)[1]Actual yield approx. 99% after recovery of starting material.[1]
Synthesis of α-chloro-2,6-dimethylacetanilide 2,6-Dimethylaniline, α-chloroacetyl chlorideAcetic acid, Sodium acetate40-50°Cα-chloro-2,6-dimethylacetanilide85-90%-
Synthesis of Lidocaine α-chloro-2,6-dimethylacetanilide, DiethylamineTolueneRefluxLidocaine~70%-
Experimental Protocols

This protocol describes a method for the amination of 2,6-dimethylphenol to produce 2,6-dimethylaniline.[1]

Materials:

  • 2,6-Dimethylphenol

  • Ammonia

  • Cyclohexanone

  • Palladium on a suitable support (hydrogen transfer catalyst)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 2,6-dimethylphenol, cyclohexanone, and the palladium catalyst.

  • Seal the reactor and purge with an inert gas.

  • Introduce ammonia into the reactor.

  • Heat the reactor to a temperature between 200°C and 400°C.

  • Maintain the reaction under pressure for a specified duration to ensure complete conversion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The reaction mixture is then filtered to recover the catalyst.

  • The crude 2,6-dimethylaniline is purified by distillation.

This protocol outlines the laboratory-scale synthesis of Lidocaine starting from 2,6-dimethylaniline.

Part A: Synthesis of α-chloro-2,6-dimethylacetanilide

Materials:

  • 2,6-Dimethylaniline

  • α-chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Slowly add α-chloroacetyl chloride to the solution while stirring.

  • Heat the reaction mixture to 40-50°C for approximately 10 minutes.

  • Cool the mixture and then add a solution of sodium acetate in water to precipitate the product.

  • Collect the precipitate, α-chloro-2,6-dimethylacetanilide, by vacuum filtration and wash with water.

  • Dry the product before proceeding to the next step.

Part B: Synthesis of Lidocaine

Materials:

  • α-chloro-2,6-dimethylacetanilide

  • Diethylamine

  • Toluene

Procedure:

  • In a round-bottom flask, combine the dried α-chloro-2,6-dimethylacetanilide from Part A with toluene.

  • Add an excess of diethylamine to the mixture.

  • Heat the mixture under reflux for a sufficient period to complete the reaction.

  • After cooling, the reaction mixture is typically subjected to a series of extractions to isolate and purify the Lidocaine base.

  • The final product can be further purified by recrystallization.

Visualizations

Lidocaine_Synthesis_Workflow cluster_0 Step 1: Synthesis of 2,6-Dimethylaniline cluster_1 Step 2: Synthesis of Lidocaine 2_6_Dimethylphenol 2,6-Dimethylphenol Synthesis_1 Amination 2_6_Dimethylphenol->Synthesis_1 Ammonia Ammonia Ammonia->Synthesis_1 2_6_Dimethylaniline 2,6-Dimethylaniline Synthesis_1->2_6_Dimethylaniline Synthesis_2 Acylation 2_6_Dimethylaniline->Synthesis_2 alpha_chloroacetyl_chloride α-chloroacetyl chloride alpha_chloroacetyl_chloride->Synthesis_2 Intermediate α-chloro-2,6-dimethylacetanilide Synthesis_2->Intermediate Synthesis_3 Alkylation Intermediate->Synthesis_3 Diethylamine Diethylamine Diethylamine->Synthesis_3 Lidocaine Lidocaine Synthesis_3->Lidocaine

Caption: Workflow for the synthesis of Lidocaine from 2,6-dimethylphenol.

N-(p-tolyl)glycine: A Versatile Intermediate in Drug Discovery

Application Note: While not as established in large-scale pharmaceutical manufacturing as 2,6-dimethylaniline, N-aryl glycines, including N-(p-tolyl)glycine, are valuable intermediates in drug discovery and development. Their derivatives have shown potential as anti-inflammatory and analgesic agents.[2][3] The synthesis of these compounds opens avenues for the exploration of new therapeutic candidates.

Data Presentation: Synthesis of N-Aryl Glycines

The following table presents data on the synthesis of various N-aryl glycine derivatives, highlighting the versatility of the synthetic methodology.[4]

N-Aryl Glycine DerivativeYieldMelting Point (°C)
N-(4-Bromophenyl)glycine80%148–150
N-(2-Chlorophenyl)glycine81%170–172
N-(o-Tolyl)glycine83%134–136
Experimental Protocol

This protocol describes a general and efficient one-pot procedure for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[4]

Materials:

  • 2-chloro-N-aryl acetamide (e.g., 2-chloro-N-(p-tolyl)acetamide)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Ethanolic KOH

Procedure:

  • In a reaction flask, dissolve the 2-chloro-N-aryl acetamide in acetonitrile.

  • Add CuCl₂·2H₂O and KOH to the solution.

  • Reflux the reaction mixture. This promotes the intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate.

  • After the initial reaction is complete, add ethanolic KOH to the mixture.

  • Continue to reflux the mixture to facilitate the ring opening of the piperazine-2,5-dione intermediate.

  • Upon completion, the reaction mixture is worked up to isolate the desired N-aryl glycine product. This typically involves acidification and extraction.

  • The final product can be purified by recrystallization.

Visualizations

N_Aryl_Glycine_Synthesis Start 2-chloro-N-aryl acetamide Step1 Intermolecular Cyclization (CuCl2·2H2O, KOH, Acetonitrile, Reflux) Start->Step1 Intermediate 1,4-diarylpiperazine-2,5-dione Step1->Intermediate Step2 Ring Opening (Ethanolic KOH, Reflux) Intermediate->Step2 Product N-aryl glycine Step2->Product

Caption: One-pot synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides.

Signaling_Pathway_Concept N_Aryl_Glycine_Derivative N-Aryl Glycine Derivative Target_Enzyme Target Enzyme (e.g., Cyclooxygenase) N_Aryl_Glycine_Derivative->Target_Enzyme Inhibition Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins) Target_Enzyme->Inflammatory_Mediators Blocks Production Inflammation Inflammation Inflammatory_Mediators->Inflammation Reduction

Caption: Conceptual signaling pathway for the anti-inflammatory action of N-aryl glycine derivatives.

References

Downstream Purification of (S)-1-Chloro-3-phenoxy-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Chloro-3-phenoxy-2-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly beta-adrenergic blockers. Its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the downstream purification of this compound, focusing on methods following enzymatic kinetic resolution of the racemic mixture. The protocols described include liquid-liquid extraction, column chromatography, and crystallization, with a summary of expected quantitative outcomes.

Introduction

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. This compound serves as a vital building block for drugs such as (S)-propranolol. Typically, the synthesis results in a racemic mixture of (R)- and (S)-enantiomers. Enzymatic kinetic resolution is a highly effective method for selectively isolating the desired (S)-enantiomer. This process, however, is only the initial step. A robust downstream purification process is required to remove the unreacted (R)-enantiomer, the enzyme, and other process-related impurities to achieve the high purity standards required for pharmaceutical manufacturing.

This document outlines the standard procedures for the purification of this compound post-enzymatic resolution.

Purification Strategy Overview

The overall downstream purification strategy for this compound after enzymatic kinetic resolution can be broken down into several key stages:

  • Enzyme Removal and Initial Extraction: The first step is to separate the biocatalyst and extract the product from the aqueous reaction medium.

  • Work-up: The organic extract is washed to remove residual water-soluble impurities.

  • Solvent Removal: The organic solvent is removed to yield the crude product.

  • Final Purification: The crude product is subjected to high-resolution purification techniques such as column chromatography or crystallization to separate the desired (S)-enantiomer from the unreacted (R)-enantiomer and other impurities.

G cluster_0 Post-Enzymatic Resolution Mixture cluster_1 Extraction & Work-up cluster_2 Final Purification cluster_3 Final Product A Reaction Mixture ((S)-product, (R)-substrate, enzyme, buffer) B Enzyme Filtration / Centrifugation A->B C Liquid-Liquid Extraction B->C D Washing of Organic Phase C->D E Drying and Solvent Evaporation D->E F Crude this compound E->F G Column Chromatography F->G H Crystallization F->H I Pure this compound G->I H->I

Caption: General workflow for the downstream purification of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the different purification methods, based on typical laboratory-scale operations.

ParameterEnzymatic Kinetic ResolutionColumn ChromatographyCrystallization
Enantiomeric Excess (ee) >99% (for the product)>99.5%>99.8%
Yield ~30-45%85-95%70-90%
Purity (by HPLC) Variable>99%>99.5%
Primary Impurities (R)-enantiomer, enzymeResidual (R)-enantiomerTrace impurities

Experimental Protocols

Protocol 1: Post-Resolution Extraction and Work-up

This protocol details the initial steps to extract the crude this compound from the reaction mixture after enzymatic kinetic resolution.

Materials:

  • Post-enzymatic resolution reaction mixture

  • Ethyl acetate (or other suitable organic solvent like ether)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Enzyme Removal:

    • If the enzyme is immobilized, remove it by filtration.

    • If the enzyme is free in the solution, it can be removed by centrifugation followed by decantation of the supernatant, or by filtration through a pad of celite.

  • Extraction:

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Extract the mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • An equal volume of saturated sodium bicarbonate solution (to neutralize any acidic byproducts).

      • An equal volume of water.

      • An equal volume of brine (to facilitate phase separation).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

G A Post-Resolution Mixture B Enzyme Removal (Filtration/Centrifugation) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Wash with NaHCO3 C->D E Wash with Water D->E F Wash with Brine E->F G Dry with Na2SO4 F->G H Solvent Evaporation G->H I Crude Product H->I

Caption: Workflow for the extraction and work-up protocol.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude product using silica gel column chromatography to separate the (S)-enantiomer from the (R)-enantiomer and other impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane

  • Isopropanol (or Ethyl Acetate)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

    • Equilibrate the column by running the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with a mobile phase of n-hexane and isopropanol. A typical starting ratio is 80:20 (n-hexane:isopropanol).[1] The polarity can be adjusted based on the separation observed by TLC.

    • Collect fractions of the eluent.

  • Fraction Analysis:

    • Monitor the separation by TLC, visualizing the spots under a UV lamp.

    • Analyze the fractions containing the product for enantiomeric purity using chiral HPLC.

  • Product Isolation:

    • Combine the pure fractions containing the (S)-enantiomer.

    • Remove the solvent under reduced pressure to yield the purified this compound.

G A Crude Product B Prepare Silica Gel Column A->B C Load Sample B->C D Elute with Mobile Phase (e.g., Hexane:Isopropanol) C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure (S)-enantiomer H->I

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Crystallization

For some compounds, crystallization can be a highly effective method for achieving high purity. This protocol provides a general guideline for the crystallization of this compound.

Materials:

  • Crude or partially purified this compound

  • Hexane (or other suitable non-polar solvent)

  • Crystallization dish or flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution:

    • Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature. For a related compound, recrystallization from hexane has been reported.[2] A co-solvent system may be necessary to achieve appropriate solubility.

  • Cooling and Crystallization:

    • Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

    • Allow sufficient time for the crystals to form.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis:

    • Determine the melting point and analyze the purity and enantiomeric excess of the crystals by HPLC.

Analytical Methods

The purity and enantiomeric excess of this compound should be determined at each stage of the purification process.

  • Purity Analysis: Reversed-phase HPLC is a suitable method for determining the chemical purity. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[3]

  • Enantiomeric Excess (ee) Analysis: Chiral HPLC is essential for determining the enantiomeric excess. A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H), with a mobile phase of n-hexane and isopropanol is often effective for separating the enantiomers of such compounds.[1]

Conclusion

The downstream purification of this compound is a multi-step process that is critical for obtaining a product of high enantiomeric and chemical purity. The choice between column chromatography and crystallization for the final purification step will depend on the specific impurity profile of the crude product and the desired final purity. The protocols provided here serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop a robust and efficient purification process for this important chiral intermediate.

References

Troubleshooting & Optimization

Technical Support Center: (s)-1-Chloro-3-phenoxy-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (s)-1-chloro-3-phenoxy-2-propanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.

1. Q: Why is the overall yield of my reaction consistently low?

A: Low yield in the synthesis of 1-chloro-3-phenoxy-2-propanol can stem from several factors. A primary cause is often incomplete reaction of the starting materials, phenol and epichlorohydrin. Another significant factor can be the formation of side products, such as 1,3-diphenoxy-2-propanol, which reduces the amount of the desired product. The choice of catalyst and reaction conditions also plays a crucial role. For instance, using piperidine hydrochloride as a catalyst at 100°C for 6 hours has been reported to yield around 62.5%.[1]

  • Potential Causes & Solutions:

    • Incomplete Reaction: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Side Product Formation: The formation of byproducts like 1,3-diphenoxy-2-propanol can be minimized by adjusting the molar ratio of the reactants. Using an excess of epichlorohydrin can favor the formation of the desired product.[1]

    • Suboptimal Catalyst/Conditions: The choice of catalyst is critical. While piperidine hydrochloride is common, other catalysts may offer better yields under different conditions. Experiment with catalyst loading and temperature to find the optimal balance for your specific setup.

    • Post-Reaction Workup: Product loss can occur during the extraction and purification steps. Ensure efficient extraction by using an appropriate solvent like chloroform and minimize losses during distillation by using a well-controlled vacuum.[1]

2. Q: I am observing significant impurity peaks in my characterization data (GC/NMR). What are these impurities and how can I avoid them?

A: The most common impurity is 1,3-diphenoxy-2-propanol, which arises from the reaction of the product with another molecule of phenol. Another potential impurity is glycidyl phenyl ether, formed by the dehydrochlorination of the product.

  • Potential Causes & Solutions:

    • 1,3-diphenoxy-2-propanol: This impurity is favored when the concentration of phenol is high relative to epichlorohydrin. Using a molar excess of epichlorohydrin can significantly reduce the formation of this byproduct.[1]

    • Glycidyl Phenyl Ether: This can form if the reaction mixture is basic or if the temperature is too high during workup. Maintaining a neutral or slightly acidic pH during extraction can help prevent its formation.

    • Unreacted Starting Materials: Residual phenol and epichlorohydrin can also be present. Excess epichlorohydrin can be removed by vacuum distillation.[1] Phenol can be removed by washing the organic layer with a dilute base, such as sodium bicarbonate solution, during the workup.

    • Purification: A carefully performed fractional distillation under reduced pressure is often necessary to separate the desired product from these impurities.[1] Column chromatography can also be an effective purification method.[2]

3. Q: The enantiomeric excess (e.e.) of my this compound is poor. How can I improve the stereoselectivity?

A: Achieving high enantioselectivity is a key challenge. The most effective methods involve enzymatic or catalytic kinetic resolution.

  • Potential Causes & Solutions:

    • Non-Stereoselective Synthesis: The direct reaction of phenol and epichlorohydrin typically produces a racemic mixture (a 50:50 mixture of (R) and (S) enantiomers).

    • Ineffective Resolution: If you are attempting a kinetic resolution, the choice of enzyme or catalyst is paramount. Lipases are commonly used for the stereoselective acylation or hydrolysis of the racemic alcohol.[3]

    • Hydrolytic Kinetic Resolution (HKR): This is a powerful technique for obtaining enantiomerically pure epoxides from a racemic mixture. Chiral Salen-metal complexes are often used as catalysts for the HKR of epichlorohydrin before the reaction with phenol.[4] This approach can yield the desired (S)-enantiomer with high e.e.

    • Enzymatic Dehalogenation: Halohydrin dehalogenases can be used in a sequential kinetic resolution process to produce this compound with a high enantiomeric excess (>99%).[5]

Frequently Asked Questions (FAQs)

1. Q: What are the primary synthetic routes to produce this compound?

A: There are two main strategies:

  • Racemic Synthesis followed by Resolution: This involves the synthesis of a racemic mixture of 1-chloro-3-phenoxy-2-propanol, typically from phenol and epichlorohydrin, followed by a resolution step to separate the (S)-enantiomer.[1] Kinetic resolution using enzymes like lipases is a common method.[3]

  • Asymmetric Synthesis: This approach aims to directly synthesize the (S)-enantiomer. A common method is the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin using a chiral catalyst, followed by the reaction of the resulting (R)-epichlorohydrin with phenol.

2. Q: What is the role of the catalyst in the synthesis?

A: The catalyst plays a crucial role in facilitating the reaction between phenol and epichlorohydrin. In the racemic synthesis, a base catalyst like piperidine or an amine salt is often used to deprotonate the phenol, making it a more effective nucleophile to attack the epoxide ring of epichlorohydrin. In asymmetric synthesis, chiral catalysts, such as Salen-Co complexes, are used to selectively hydrolyze one enantiomer of epichlorohydrin, which is key to achieving a high enantiomeric excess of the final product.[4]

3. Q: How can I effectively monitor the progress of the reaction?

A: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of the starting materials (phenol) and the formation of the product.

  • Gas Chromatography (GC): GC provides a more quantitative analysis, allowing you to determine the relative amounts of starting materials, product, and any major impurities over time.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for monitoring the progress of kinetic resolutions, as it can separate and quantify the different enantiomers, allowing you to determine the enantiomeric excess.

Data Presentation

Table 1: Comparison of Reaction Conditions for Racemic Synthesis

ParameterCondition 1
Reactants Phenol, Epichlorohydrin
Molar Ratio (Phenol:Epichlorohydrin) 1 : 1.5
Catalyst Piperidine Hydrochloride
Temperature 100°C
Reaction Time 6 hours
Yield 62.5%[1]
Reference PrepChem.com[1]

Table 2: Example of Enzymatic Kinetic Resolution

ParameterCondition
Substrate (R,S)-1-chloro-3-phenoxy-2-propanol
Enzyme Halohydrin dehalogenase (AbHHDH)
Process Sequential kinetic resolution
Yield of (S)-enantiomer 30.7%[5]
Enantiomeric Excess (e.e.) >99%[5]
Reference Xue et al. (2019a)[5]

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Chloro-3-phenoxy-2-propanol [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (94 g, 1.0 mole), epichlorohydrin (138.8 g, 1.5 mole), and piperidine hydrochloride (2.0 g).

  • Heating: Vigorously stir the mixture and heat to 100°C for 6 hours.

  • Removal of Excess Reagent: After cooling, remove the excess epichlorohydrin under reduced pressure (in vacuo) at 100°C.

  • Workup:

    • Cool the residue and dissolve it in an equal volume of chloroform.

    • Transfer the solution to a separatory funnel and wash vigorously with concentrated hydrochloric acid for 30 minutes.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Filter off the drying agent and remove the chloroform by rotary evaporation.

    • Purify the resulting oil by vacuum distillation to obtain 1-chloro-3-phenoxy-2-propanol.

Visualizations

SynthesisWorkflow Start Start: Phenol & Epichlorohydrin Reaction Reaction (100°C, 6h) Catalyst: Piperidine HCl Start->Reaction Removal Vacuum Distillation: Remove excess Epichlorohydrin Reaction->Removal Workup Workup: Chloroform Extraction, HCl & Water Wash Removal->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Final Purification: Vacuum Distillation Evaporation->Purification Product Product: (rac)-1-Chloro-3- phenoxy-2-propanol Purification->Product

Caption: General workflow for the racemic synthesis of 1-Chloro-3-phenoxy-2-propanol.

TroubleshootingTree Problem Low Yield or High Impurity? CheckReaction Check Reaction Completion (TLC/GC) Problem->CheckReaction Incomplete Reaction CheckRatio Verify Reactant Ratio (Excess Epichlorohydrin?) Problem->CheckRatio Side Products Observed CheckTemp Optimize Temperature & Catalyst Load Problem->CheckTemp Yield Still Low ImprovePurification Improve Purification (Fractional Distillation) Problem->ImprovePurification Impure Product After Workup Solution1 Increase Reaction Time CheckReaction->Solution1 Solution2 Adjust Ratio to Minimize Side Products CheckRatio->Solution2 Solution3 Systematic Optimization Required CheckTemp->Solution3 Solution4 Enhance Separation Efficiency ImprovePurification->Solution4

Caption: Troubleshooting decision tree for low yield and impurity issues.

References

Technical Support Center: Purification of Chiral Chloropropanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of chiral chloropropanols. It is intended for researchers, scientists, and professionals involved in drug development and chiral chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying chiral chloropropanols?

The primary challenges in the purification of chiral chloropropanols stem from the high degree of similarity between their enantiomers. These stereoisomers possess identical physical properties such as boiling point, solubility, and chromatographic retention on achiral stationary phases, making their separation difficult. Key challenges include achieving high enantiomeric excess (e.e.), maximizing yield, and developing scalable and cost-effective purification methods.

Q2: What are the most common methods for purifying chiral chloropropanols?

The most prevalent methods for the enantioselective purification of chloropropanols are enzymatic kinetic resolution and chiral chromatography. Enzymatic kinetic resolution utilizes enzymes, often lipases, to selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), physically separates the enantiomers based on their differential interactions with the CSP.

Q3: How do I choose between enzymatic resolution and chiral chromatography for my application?

The choice between enzymatic resolution and chiral chromatography depends on several factors, including the scale of the purification, the desired purity and yield, and cost considerations. Enzymatic resolution is often favored for larger-scale preparations due to its potential for lower costs and high selectivity. However, it is limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. Chiral chromatography can provide very high enantiomeric excess and is versatile for analytical and preparative scales, but the cost of chiral stationary phases and solvents can be a significant factor for large-scale production.

Q4: What are some common issues that can lead to low enantiomeric excess (e.e.)?

Low enantiomeric excess can result from several factors. In enzymatic resolutions, this can be due to a non-optimal choice of enzyme, solvent, or acyl donor, as well as suboptimal reaction conditions such as temperature and pH. In chiral chromatography, poor separation can be caused by an inappropriate chiral stationary phase, incorrect mobile phase composition, or overloading of the column.

Q5: How can I improve the yield of my desired enantiomer?

To improve the yield in enzymatic kinetic resolution, it is crucial to optimize the reaction conditions to achieve a conversion as close to 50% as possible. Pushing the reaction beyond this point will lead to the acylation of the less-reactive enantiomer, thus reducing the enantiomeric excess of the remaining unreacted enantiomer. For chiral chromatography, yield can be improved by optimizing the loading conditions and the collection of fractions. In some cases, a recycling process for the unwanted enantiomer through racemization and subsequent resolution can be employed to improve the overall process yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) in Enzymatic Resolution - Non-optimal enzyme selection- Inappropriate solvent- Suboptimal temperature or pH- Reaction time too long (conversion > 50%)- Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high enantioselectivity for your substrate.- Evaluate different organic solvents to enhance enzyme activity and selectivity.- Optimize the reaction temperature and pH to match the enzyme's optimal conditions.- Monitor the reaction progress and stop it at or near 50% conversion.
Poor Peak Resolution in Chiral HPLC - Incorrect chiral stationary phase (CSP)- Mobile phase composition is not optimal- Column overloading- Inappropriate flow rate or temperature- Select a CSP known to be effective for separating similar chiral compounds (e.g., polysaccharide-based columns).- Systematically vary the mobile phase composition (e.g., the ratio of hexane to isopropanol).- Reduce the amount of sample injected onto the column.- Optimize the flow rate and column temperature to improve separation efficiency.
Low Yield in Enzymatic Resolution - Incomplete reaction- Product inhibition of the enzyme- Degradation of the product or reactant- Ensure the reaction goes to approximately 50% conversion.- Consider in-situ product removal to alleviate inhibition.- Verify the stability of your substrate and product under the reaction conditions.
Peak Splitting or Tailing in Chiral HPLC - Column degradation- Presence of impurities in the sample- Incompatibility between the sample solvent and the mobile phase- Flush the column or use a new column if degradation is suspected.- Purify the sample before injection to remove impurities.- Dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

Table 1: Comparison of Lipases for the Kinetic Resolution of 2,3-dichloro-1-propanol

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e., %)Reference
Candida antarctica lipase BVinyl acetateToluene50>99
Pseudomonas cepacia lipaseVinyl acetateDiisopropyl ether4998
Mucor miehei lipaseVinyl acetateToluene4592

Table 2: Comparison of Purification Methods for Chiral 3-Chloro-1,2-propanediol (3-CPD)

Purification MethodScaleTypical Enantiomeric Excess (e.e., %)Typical Yield (%)Key AdvantagesKey Disadvantages
Enzymatic Kinetic Resolution Lab to Industrial>99<50 (for one enantiomer)High selectivity, milder reaction conditionsTheoretical yield limit of 50%, requires downstream separation
Chiral HPLC Analytical to Preparative>99>90High purity, applicable to a wide range of compoundsHigh cost of CSP and solvents, lower throughput for large scale

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2,3-dichloro-1-propanol
  • Enzyme Immobilization: Immobilize Candida antarctica lipase B (CALB) on a suitable support material according to standard procedures.

  • Reaction Setup: In a temperature-controlled reactor, dissolve racemic 2,3-dichloro-1-propanol (1 equivalent) in toluene.

  • Acyl Donor Addition: Add vinyl acetate (1 equivalent) as the acyl donor.

  • Enzymatic Reaction: Add the immobilized CALB to the reaction mixture and stir at a constant temperature (e.g., 30°C).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the substrate and product by chiral gas chromatography (GC) or HPLC.

  • Reaction Termination: Stop the reaction when the conversion reaches approximately 50% by filtering off the immobilized enzyme.

  • Separation: Separate the resulting acylated product from the unreacted enantiomer of 2,3-dichloro-1-propanol using standard techniques such as distillation or column chromatography.

Protocol 2: Chiral HPLC Separation of 3-Chloro-1,2-propanediol Enantiomers
  • Column: Use a chiral stationary phase column, for example, a Daicel Chiralcel OD-H column.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

  • System Preparation: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic 3-chloro-1,2-propanediol in the mobile phase.

  • Injection: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.

  • Detection: Use a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) to monitor the elution of the enantiomers.

  • Fraction Collection: For preparative separations, collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis: Analyze the collected fractions to determine their enantiomeric purity.

Visualizations

experimental_workflow_enzymatic_resolution racemate Racemic Chloropropanol reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product1 Acylated Enantiomer separation->product1 product2 Unreacted Enantiomer separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

experimental_workflow_chiral_hplc racemic_sample Racemic Chloropropanol Sample injection Injection racemic_sample->injection hplc_system Chiral HPLC System separation Separation on Chiral Stationary Phase hplc_system->separation injection->hplc_system detection Detection (UV/RI) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer1 Enantiomer 1 fraction_collection->enantiomer1 enantiomer2 Enantiomer 2 fraction_collection->enantiomer2

Caption: Workflow for Chiral HPLC Purification.

Technical Support Center: Stereoselective Synthesis of Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of beta-blockers.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization crucial in the synthesis of beta-blockers?

A1: Preventing racemization is critical because the therapeutic activity of beta-blockers typically resides in a single enantiomer, most often the (S)-enantiomer.[1][2][3][4][5][6][7] The other enantiomer, the (R)-enantiomer, is often significantly less active and can contribute to undesirable side effects.[1][2][3] Administering a racemic mixture can lead to a higher required dose and an increased risk of adverse events.[1] For instance, (S)-propranolol is about 100 times more potent than (R)-propranolol.[3][7][8]

Q2: What are the primary strategies for synthesizing enantiomerically pure beta-blockers?

A2: The main strategies to avoid racemization and obtain enantiomerically pure beta-blockers include:

  • Asymmetric Synthesis: This method creates the desired stereocenter from a prochiral starting material using a chiral catalyst or auxiliary.[9][10][11][12][13][14]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product. Enzymatic kinetic resolution using lipases is a common and effective approach.[1][2][15][16][17][18]

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis with highly selective enzymatic transformations to produce enantiopure intermediates or final products.[2][16]

  • Chiral Pool Synthesis: This method utilizes readily available enantiopure starting materials from natural sources to synthesize the target molecule.[13]

Q3: At which steps of the synthesis is racemization most likely to occur?

A3: Racemization can occur under conditions that facilitate the cleavage and reformation of the bond to the chiral center, or through reactions that involve a planar intermediate. Key steps to monitor closely include:

  • Epoxide Ring Opening: The reaction of an epoxide with a nucleophile is a critical step in many beta-blocker syntheses. Poor regioselectivity can lead to a mixture of products.[2]

  • Reactions involving a carbocation intermediate: Any reaction step that proceeds through a planar carbocation at the stereocenter can lead to the loss of stereochemical information.

  • Mitsunobu Reaction: While useful for inverting stereochemistry, the Mitsunobu reaction can sometimes lead to partial racemization if not carefully controlled.[2]

  • Basic or Acidic Conditions: Prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, can potentially lead to racemization of some intermediates.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Choice Screen a panel of different lipases (e.g., Candida antarctica Lipase B (CALB), Candida rugosa lipase) to identify the most selective one for your specific substrate.[1][2]Identification of a lipase that provides higher enantioselectivity (E-value) and enantiomeric excess.
Incorrect Acylating Agent or Solvent Optimize the acylating agent (e.g., vinyl acetate, isopropenyl acetate) and the reaction solvent.[1] Non-polar organic solvents often yield better results.Improved reaction rate and enantioselectivity. For example, using isopropenyl acetate with Candida rugosa lipase in a toluene/ionic liquid system was found to be optimal for a propranolol precursor.[1]
Inappropriate Reaction Time Monitor the reaction progress over time to stop it at the optimal conversion (ideally around 50% for kinetic resolution) to maximize the e.e. of the remaining substrate.Achieving a high e.e. for the unreacted enantiomer.
Enzyme Inhibition or Deactivation Ensure the reaction conditions (pH, temperature) are within the optimal range for the chosen enzyme. Consider enzyme immobilization to improve stability and reusability.[15][17]Maintained or improved enzyme activity throughout the reaction, leading to consistent results.
Issue 2: Racemization During Chemical Transformation Steps
Potential Cause Troubleshooting Step Expected Outcome
Harsh Reaction Conditions Employ milder reaction conditions. For steps requiring base, use non-nucleophilic organic bases at lower temperatures. For acidic steps, use weaker acids or shorter reaction times.Preservation of the stereochemical integrity of the chiral center.
SN1-type Reaction Pathway Choose reaction conditions that favor an SN2 mechanism, which proceeds with inversion of configuration and avoids a racemizing carbocation intermediate. This includes using a good leaving group and a strong, non-bulky nucleophile in a polar aprotic solvent.A clean inversion of configuration with minimal to no racemization.
Undesired Epoxide Ring Opening To control the regioselectivity of epoxide ring opening, consider using a protecting group strategy or employing catalysts that direct the nucleophile to the desired carbon atom.[2]Formation of the desired regioisomer with high selectivity, preventing the formation of diastereomeric byproducts.
Racemization during Mesylate Formation/Inversion When inverting a stereocenter via a mesylate, ensure complete conversion to the mesylate and use a strong nucleophile for the subsequent SN2 reaction to minimize side reactions and potential racemization.[2]High yield and high enantiomeric excess of the inverted product.

Quantitative Data Summary

The following tables summarize the reported enantiomeric excess (e.e.) for the synthesis of various beta-blockers using different stereoselective methods.

Table 1: Enantiomeric Excess in the Synthesis of Propranolol

Method Catalyst/Enzyme Enantiomeric Excess (e.e.) Reference
Mechanoenzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)Up to 99%[15][17]
Chemoenzymatic SynthesisAmano PS-IM Lipase99%[2]
Asymmetric Synthesis from GlycerolCamphorsulfonamide auxiliaryGood optical purity[10][11][12]
Asymmetric Synthesis from D-Mannitol-Up to 99%[13]

Table 2: Enantiomeric Excess in the Synthesis of Atenolol

Method Catalyst/Enzyme Enantiomeric Excess (e.e.) Reference
Hydrolytic Kinetic Resolution(R,R)-salen Co(III) complex>99%[9][18][19]
Lipase-Catalyzed Kinetic ResolutionCandida antarctica Lipase B (CALB)>99%[18]
Lipase-Catalyzed Kinetic ResolutionPseudomonas cepacia lipase94%[18]

Table 3: Enantiomeric Excess in the Synthesis of Other Beta-Blockers

Beta-Blocker Method Catalyst/Enzyme Enantiomeric Excess (e.e.) Reference
Bisoprolol Chemoenzymatic SynthesisCandida antarctica Lipase B (CALB)96%[16]
Metoprolol Chemoenzymatic SynthesisAmano PS-IM Lipase94%[2]
Betaxolol Chemoenzymatic SynthesisCandida antarctica Lipase B (CALB)99%[20]
Pindolol Chemoenzymatic SynthesisAmano PS-IM Lipase99-99.9%[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Propranolol Precursor via Mechanoenzymology

This protocol is adapted from a study on the mechanoenzymatic kinetic resolution of a racemic halohydrin precursor of propranolol.[15][17]

Materials:

  • Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol

  • Candida antarctica Lipase B (CALB), immobilized

  • Vinyl acetate

  • Agate milling jar and milling balls

  • Ball mill

  • HPLC with a chiral stationary phase

Procedure:

  • Place the racemic halohydrin (e.g., 100 mg) and CALB (e.g., 100 mg) into an agate milling jar.

  • Add a stoichiometric amount of vinyl acetate.

  • Add one or more agate milling balls to the jar.

  • Conduct the milling at a specified frequency (e.g., 30 Hz) for a predetermined time, monitoring the reaction progress by periodically taking samples.

  • After the reaction reaches approximately 50% conversion, stop the milling process.

  • Extract the mixture with a suitable organic solvent.

  • Analyze the enantiomeric excess of the unreacted (R)-halohydrin and the acetylated (S)-product using chiral HPLC.

Protocol 2: Asymmetric Synthesis of (S)-Atenolol via Hydrolytic Kinetic Resolution

This protocol is based on the asymmetric synthesis of (S)-atenolol using a chiral salen-Co(III) catalyst for the hydrolytic kinetic resolution of a terminal epoxide.[9][19]

Materials:

  • Racemic 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ((R,R)-salen Co(II))

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Isopropylamine

Procedure:

  • Catalyst Activation: Stir a solution of (R,R)-salen Co(II) in THF, open to the air, for 30 minutes. Add glacial acetic acid and continue stirring for another 10 minutes to form the active (R,R)-salen Co(III) complex.

  • Hydrolytic Kinetic Resolution: To the activated catalyst solution, add the racemic epoxide. Then, add water dropwise over a few minutes. Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up and Separation: Once the reaction has reached the desired conversion (typically around 55-60%), quench the reaction and extract the products. Separate the unreacted (S)-epoxide from the diol product by column chromatography.

  • Synthesis of (S)-Atenolol: React the enantiomerically pure (S)-epoxide with an excess of isopropylamine in a suitable solvent (e.g., water or methanol) at room temperature or with gentle heating.[18]

  • Purification: After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure. Purify the resulting (S)-atenolol by recrystallization or column chromatography.

  • Chiral Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC.

Visualizations

Synthesis_Pathway cluster_final Final Product Prochiral_Ketone Prochiral Ketone Asymmetric_Reduction Asymmetric Reduction (Chiral Catalyst) Prochiral_Ketone->Asymmetric_Reduction Racemic_Epoxide Racemic Epoxide Kinetic_Resolution Kinetic Resolution (Enzyme or Chiral Catalyst) Racemic_Epoxide->Kinetic_Resolution Racemic_Halohydrin Racemic Halohydrin Racemic_Halohydrin->Kinetic_Resolution Chiral_Alcohol Enantiopure Alcohol Asymmetric_Reduction->Chiral_Alcohol Enantioenriched_Epoxide Enantioenriched Epoxide Kinetic_Resolution->Enantioenriched_Epoxide Enantioenriched_Halohydrin Enantioenriched Halohydrin Kinetic_Resolution->Enantioenriched_Halohydrin Beta_Blocker Enantiopure Beta-Blocker Chiral_Alcohol->Beta_Blocker Further Steps Enantioenriched_Epoxide->Beta_Blocker Ring Opening Enantioenriched_Halohydrin->Beta_Blocker Amination

Caption: General strategies for the stereoselective synthesis of beta-blockers.

Troubleshooting_Racemization Start Low Enantiomeric Excess (e.e.) Observed Check_Method Which method was used? Start->Check_Method Enzymatic_Res Enzymatic Resolution Check_Method->Enzymatic_Res Chemical_Synth Asymmetric Chemical Synthesis Check_Method->Chemical_Synth Enzyme_Choice Optimize Enzyme/Lipase Enzymatic_Res->Enzyme_Choice Potential Issue Reaction_Cond Optimize Reaction Conditions (Solvent, Acylating Agent, Time) Enzymatic_Res->Reaction_Cond Potential Issue Milder_Cond Use Milder Reaction Conditions (Temp, Reagents) Chemical_Synth->Milder_Cond Potential Issue SN2_Favor Favor SN2 Pathway Chemical_Synth->SN2_Favor Potential Issue Protect_Groups Use Protecting Groups for Regioselectivity Chemical_Synth->Protect_Groups Potential Issue Enzyme_Choice->Reaction_Cond Immobilize Consider Enzyme Immobilization Reaction_Cond->Immobilize Outcome Improved Enantiomeric Purity Immobilize->Outcome Milder_Cond->SN2_Favor SN2_Favor->Protect_Groups Protect_Groups->Outcome

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to low enantiomeric excess (ee) in your chiral synthesis experiments.

Frequently Asked Questions (FAQs)

Catalyst-Related Issues

Q1: My enantiomeric excess is lower than expected. Could the chiral catalyst be the problem?

A1: Yes, the catalyst is a critical component in asymmetric synthesis, and several factors related to it can lead to suboptimal results. Here are some key aspects to investigate:

  • Catalyst Purity: The enantiomeric purity of your catalyst directly impacts the potential maximum ee of your product.[1] Impurities can act as achiral or racemic catalysts, leading to the formation of a racemic product and thus lowering the overall ee.

    • Troubleshooting Protocol:

      • Verify Catalyst Purity: If you synthesized the catalyst in-house, re-purify it using techniques like chromatography or recrystallization.

      • Use a Reliable Supplier: If commercially sourced, ensure the supplier provides a certificate of analysis with guaranteed enantiomeric purity. Consider testing a batch from a different supplier if issues persist.

      • Proper Storage: Store the catalyst under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation or racemization over time.

  • Catalyst Loading: The optimal catalyst loading can vary significantly. An insufficient amount may lead to a slow reaction and potential background reactions that are not stereoselective. Conversely, excessive loading is not always beneficial and can sometimes lead to the formation of less active or non-selective catalyst aggregates.[2]

    • Troubleshooting Protocol:

      • Screen Catalyst Loading: Perform a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration for your specific transformation.

  • Catalyst Activation and Speciation: Some catalysts require an activation step to form the active chiral species. Incomplete activation or the formation of multiple catalyst species with different selectivities can result in low ee.[2][3]

    • Troubleshooting Protocol:

      • Review Activation Procedure: Carefully re-examine the literature protocol for catalyst activation. Ensure all steps are followed precisely.

      • In-situ Generation: If the active catalyst is generated in situ, ensure the stoichiometry of the metal precursor and the chiral ligand is accurate.

  • Ligand Modification: The structure of the chiral ligand is paramount for inducing high enantioselectivity. Even minor steric or electronic changes can have a profound impact.[4][5]

    • Troubleshooting Protocol:

      • Systematic Ligand Modification: If you have a modular ligand system, systematically vary the substituents to probe their effect on enantioselectivity.[4][5] This can help in optimizing the catalyst for a specific substrate.

Reaction Condition Optimization

Q2: How do reaction temperature and solvent choice affect the enantiomeric excess?

A2: Temperature and solvent are two of the most influential parameters in controlling the stereochemical outcome of a reaction.

  • Temperature Effects: Lowering the reaction temperature generally increases enantioselectivity.[6] This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, this often comes at the cost of a slower reaction rate.

    • Troubleshooting Protocol:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal balance between reaction rate and enantioselectivity.

      • Monitor for Reversibility: Be aware that for some reversible reactions, the enantioselectivity can decrease over time if the product racemizes under the reaction conditions.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies, thereby affecting enantioselectivity.[7][8] A change in solvent polarity or coordinating ability can sometimes even lead to an inversion of the major enantiomer formed.[9]

    • Troubleshooting Protocol:

      • Solvent Screening: Test a variety of solvents with different properties (e.g., polar aprotic like THF and acetonitrile, nonpolar like toluene and hexanes, and polar protic like alcohols if compatible with the reaction).[9][10]

      • Solvent Purity: Ensure you are using dry, high-purity solvents, as impurities like water can interfere with the catalyst.

Data on Solvent Effects on Enantioselectivity

The following table summarizes the impact of solvent choice on the enantiomeric excess for a gold-catalyzed hydroamination reaction, demonstrating how a simple change can even invert the stereochemical outcome.[9]

SolventEnantiomeric Excess (ee)Major Enantiomer
Methanolup to 58%R
Tolueneup to 68%S
Substrate and Reagent Purity

Q3: Can the purity of my starting materials impact the enantiomeric excess?

A3: Absolutely. The purity of both the substrate and any achiral reagents can significantly influence the outcome of an asymmetric reaction.

  • Substrate Purity: Impurities in the substrate can inhibit or poison the catalyst, leading to lower conversion and enantioselectivity. Some impurities might also react competitively in a non-stereoselective manner.

    • Troubleshooting Protocol:

      • Purify the Substrate: Ensure your substrate is of the highest possible purity. Recrystallization, distillation, or column chromatography are common purification methods.

      • Check for Isomeric Impurities: Be aware of any constitutional or geometric isomers in your starting material that might react with different or lower selectivity.

  • Reagent Purity: The purity of achiral reagents is also important. For instance, in reactions involving organometallic reagents, the presence of impurities can affect the nature of the active catalytic species.

Analytical and Measurement Issues

Q4: I've optimized the reaction, but the ee is still inconsistent. Could there be an issue with my analytical method?

A4: Yes, accurately determining the enantiomeric excess is crucial, and errors in this measurement can be misleading.

  • Method of ee Determination: The most common methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or shift reagent.

    • Troubleshooting Protocol:

      • Baseline Separation: For chromatographic methods (HPLC, GC), ensure you have baseline separation of the enantiomer peaks. Overlapping peaks can lead to inaccurate integration and, consequently, an incorrect ee value.[11][12]

      • Calibration: If using NMR with a chiral auxiliary, it's important to ensure that the derivatization reaction proceeds to completion and that there is no kinetic resolution.

      • Cross-Validation: If possible, verify your ee value with a second analytical method to ensure consistency.

  • Optical Rotation: While historically used, determining ee from optical rotation can be unreliable as the specific rotation can be influenced by concentration, temperature, solvent, and the presence of impurities (the Horeau effect).[13][14] Modern chromatographic and spectroscopic methods are generally preferred for their accuracy.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Enantiomeric Excess

The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess in your chiral synthesis experiments.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_analytical 1. Verify Analytical Method for ee (e.g., HPLC, GC, NMR) start->check_analytical check_catalyst 2. Investigate Catalyst Integrity - Purity - Activity - Storage check_analytical->check_catalyst Method Validated check_conditions 3. Optimize Reaction Conditions - Temperature - Solvent - Concentration check_catalyst->check_conditions Catalyst Verified check_materials 4. Assess Purity of Starting Materials - Substrate - Reagents check_conditions->check_materials Conditions Optimized solution Improved Enantiomeric Excess check_materials->solution Materials Purified

A step-by-step guide to diagnosing low ee.

Logical Relationship of Factors Affecting Enantioselectivity

This diagram illustrates the key experimental parameters and their influence on the transition state energies, which ultimately determine the enantiomeric excess of the product.

Enantioselectivity_Factors cluster_params Experimental Parameters cluster_outcome Reaction Outcome Catalyst Chiral Catalyst (Structure, Purity) TS_Energies Transition State Energies (ΔΔG‡) Catalyst->TS_Energies Solvent Solvent Solvent->TS_Energies Temperature Temperature Temperature->TS_Energies Substrate Substrate (Structure, Purity) Substrate->TS_Energies Product_Ratio Enantiomeric Ratio (R:S) TS_Energies->Product_Ratio EE Enantiomeric Excess (ee) Product_Ratio->EE

Key factors influencing the stereochemical outcome.

References

Technical Support Center: Degradation Pathways of (s)-1-Chloro-3-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (s)-1-chloro-3-phenoxy-2-propanol.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on the degradation of structurally similar compounds, this compound is expected to degrade through two primary routes: enzymatic (biodegradation) and chemical degradation.

  • Enzymatic Degradation: In biological systems, the degradation is likely initiated by enzymes such as halohydrin dehalogenase, which can catalyze the stereoselective dehalogenation of the molecule.[1] This could be followed by the cleavage of the ether linkage, potentially forming intermediates like 3-phenoxybenzaldehyde, which can be further metabolized.[2][3]

  • Chemical Degradation: Under forced conditions, such as those used in stability studies, the molecule can undergo hydrolysis (acidic or basic), oxidation, and photolysis.[4][5] These pathways can lead to a variety of degradation products.

2. What are the expected major intermediates and final products of degradation?

  • Enzymatic Degradation Intermediates:

    • (S)-3-phenoxy-1,2-epoxypropane (via dehalogenation)

    • Phenol and 3-chloro-1,2-propanediol (via ether cleavage)

    • 3-Phenoxybenzaldehyde (if further oxidation occurs)[2][3]

  • Chemical Degradation Products:

    • Under hydrolytic conditions (acid or base), cleavage of the ether bond to form phenol and 3-chloro-1,2-propanediol is likely.

    • Oxidative conditions (e.g., using hydrogen peroxide) may lead to the formation of various oxidized species, including aldehydes and carboxylic acids.

    • Photolytic degradation could result in radical-mediated cleavage, leading to a complex mixture of smaller molecules.

3. How can I monitor the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques. HPLC with a chiral column is essential for separating the enantiomers and tracking the degradation of the (S)-form specifically.[6]

Troubleshooting Guides

Enzymatic Degradation Experiments
Issue Possible Causes Troubleshooting Steps
No or slow degradation observed Inactive enzyme- Verify enzyme activity with a known substrate. - Ensure proper storage and handling of the enzyme.
Suboptimal reaction conditions- Optimize pH, temperature, and buffer composition.[1] - Perform a literature search for the optimal conditions for the specific enzyme class.
Substrate inhibition- Test a range of substrate concentrations to identify potential inhibition at high concentrations.
Inconsistent results Variability in enzyme preparation- Use a single, well-characterized batch of enzyme for all experiments.
Inconsistent reaction times- Ensure precise timing for starting and stopping the reactions.
Forced Degradation Studies
Issue Possible Causes Troubleshooting Steps
No degradation under stress conditions Insufficiently harsh conditions- Increase the concentration of the stressor (e.g., acid, base, oxidant). - Extend the duration of exposure. - Increase the temperature.[4][5]
Complete degradation to unknown products Conditions are too harsh- Reduce the concentration of the stressor, exposure time, or temperature. - Analyze samples at earlier time points to identify primary degradation products.
Formation of unexpected side products Reaction with solvent or buffer- Use inert solvents and buffers. - Run a blank experiment with only the solvent and stressor to identify any solvent-derived artifacts.
HPLC Analysis
Issue Possible Causes Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overload- Reduce the injection volume or sample concentration.
Mismatch between injection solvent and mobile phase- Dissolve the sample in the mobile phase whenever possible.
Column contamination- Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[7]
Fluctuating retention times Inconsistent mobile phase composition- Ensure accurate preparation and thorough mixing of the mobile phase. - Degas the mobile phase to remove dissolved air.
Temperature fluctuations- Use a column oven to maintain a constant temperature.
Baseline noise or drift Contaminated mobile phase or detector- Use high-purity solvents and freshly prepared mobile phase. - Flush the detector with a suitable solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound at 105°C.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis

This method is a starting point for the analysis of this compound and its degradation products.

  • Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm (or equivalent chiral column)

  • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)[6]

  • Flow Rate: 0.5 mL/min[6]

  • Column Temperature: 25°C

  • Detector: UV at 254 nm[6]

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_biodegradation Biodegradation Pathway cluster_chemical_degradation Chemical Degradation Pathway (Hydrolysis) cluster_oxidation Potential Oxidative Degradation s_cpp This compound epoxide (S)-3-Phenoxy-1,2-epoxypropane s_cpp->epoxide Halohydrin dehalogenase diol 3-Phenoxy-1,2-propanediol epoxide->diol Epoxide hydrolase s_cpp2 This compound phenol Phenol s_cpp2->phenol Acid/Base Hydrolysis (Ether Cleavage) mcpd 3-Chloro-1,2-propanediol s_cpp2->mcpd Acid/Base Hydrolysis (Ether Cleavage) s_cpp3 This compound pba 3-Phenoxybenzaldehyde s_cpp3->pba Oxidation further_ox Further Oxidized Products pba->further_ox Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Multiple Time Points stress->sampling prep Sample Preparation (Neutralization, Dilution) sampling->prep analysis HPLC or GC-MS Analysis prep->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathway identification->pathway

Caption: General experimental workflow for studying degradation pathways.

References

Technical Support Center: Managing Reaction Byproducts in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the management of reaction byproducts during the scale-up and large-scale synthesis of chemical compounds, particularly for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for minimizing byproduct formation at a large scale?

A1: Minimizing byproduct formation is a key aspect of process optimization in chemical synthesis. The primary strategies can be categorized as follows:

  • Optimization of Reaction Parameters: Fine-tuning parameters such as temperature, pressure, reaction time, and reagent stoichiometry is crucial. Even minor adjustments can significantly alter the reaction pathway, favoring the desired product over side reactions.

  • Catalyst Selection: Choosing a highly selective catalyst can steer the reaction towards the intended product, minimizing the formation of impurities.

  • Solvent Effects: The choice of solvent can influence reaction rates and equilibria, and in some cases, can be tuned to suppress side reactions.

  • Process Analytical Technology (PAT): Implementing real-time monitoring of reactions can help maintain optimal conditions and detect the onset of byproduct formation early, allowing for corrective action.

Q2: What are the regulatory expectations for byproduct and impurity control in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in APIs. According to ICH (International Council for Harmonisation) guidelines, particularly Q3A/B, impurities must be identified, reported, and qualified at specific thresholds. Any byproduct present above the identification threshold must be structurally characterized, and if it exceeds the qualification threshold, it must be assessed for its biological safety.

Q3: What are common methods for removing byproducts post-reaction?

A3: Several methods are employed to remove byproducts from the final product stream. The choice of method depends on the physical and chemical properties of the product and the impurity. Common techniques include:

  • Crystallization: This is a powerful purification technique for solid compounds, capable of yielding very high purity material by excluding impurities from the crystal lattice.

  • Chromatography: While often used at the lab scale, large-scale chromatography (e.g., preparative HPLC or flash chromatography) is used for high-value products where other methods fail.

  • Extraction: Liquid-liquid extraction can be used to separate byproducts based on differences in solubility between two immiscible phases.

  • Use of Scavengers: Scavenger resins or quenching agents can be used to selectively react with and remove specific types of byproducts or excess reagents from the reaction mixture.

  • Distillation: For volatile compounds, distillation is an effective method for separating products from less volatile or non-volatile byproducts.

Troubleshooting Guides

Guide 1: An Unexpected Impurity is Detected in the Crude Reaction Mixture

This guide provides a systematic approach to identifying and addressing an unknown byproduct detected during in-process analysis (e.g., by HPLC or LC-MS).

1. Problem Statement: An unexpected peak, representing a potential byproduct, is consistently observed in the analytical chromatogram of the crude reaction mixture.

2. Initial Assessment:

  • Confirm the Peak: Re-run the analysis to ensure the peak is not an artifact (e.g., from the solvent, injection error, or detector noise).

  • Review the Reaction Scheme: Consider all reactants, reagents, catalysts, and potential intermediates. Hypothesize potential side reactions based on known chemistry (e.g., over-reaction, rearrangement, or reaction with impurities in starting materials).

3. Systematic Investigation Workflow: The following workflow can be used to systematically identify and mitigate the source of the unknown impurity.

G start Unexpected Peak Detected check_artifact Is the peak a system artifact? start->check_artifact analyze_blanks Analyze blanks (solvent, mobile phase) check_artifact->analyze_blanks Yes characterize Characterize the Impurity check_artifact->characterize No lcms LC-MS for Molecular Weight characterize->lcms nmr Isolate & Run NMR for Structure lcms->nmr identify_source Identify the Source nmr->identify_source review_sm Analyze Starting Materials & Reagents for Impurities identify_source->review_sm stress_test Conduct Stress/Forced Degradation Studies identify_source->stress_test mitigate Develop Mitigation Strategy review_sm->mitigate stress_test->mitigate optimize Re-optimize Reaction Conditions mitigate->optimize purify Develop Purification Method (e.g., Recrystallization, Chromatography) mitigate->purify end Impurity Controlled optimize->end purify->end

Caption: Workflow for troubleshooting an unknown reaction impurity.

4. Key Experimental Protocols:

  • Protocol 1: Impurity Identification by LC-MS

    • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., mobile phase) to an appropriate concentration.

    • Chromatography: Inject the sample onto an HPLC system coupled to a mass spectrometer (MS). Use a generic gradient method to ensure elution of a wide range of compounds.

    • Mass Spectrometry: Operate the MS in both positive and negative ion modes to capture molecular ion information ([M+H]+, [M-H]-, [M+Na]+, etc.).

    • Data Analysis: Determine the molecular weight of the impurity from the mass spectrum. This information, combined with knowledge of the starting materials and reaction type, can often lead to a proposed structure.

  • Protocol 2: Byproduct Removal using Scavenger Resins

    • Select Resin: Choose a scavenger resin that targets the functional group of the suspected byproduct (e.g., an amine-based scavenger for an unreacted acid chloride).

    • Determine Stoichiometry: Calculate the amount of resin needed, typically using a 2-5 fold molar excess relative to the amount of the impurity.

    • Incubation: Add the scavenger resin to the crude reaction mixture post-reaction. Stir the slurry at room temperature or with gentle heating for a specified time (e.g., 2-16 hours), monitoring the disappearance of the impurity by HPLC.

    • Removal: Remove the resin by simple filtration.

    • Analysis: Analyze the filtrate to confirm the removal of the byproduct.

5. Data Presentation:

The effectiveness of different mitigation strategies can be compared in a table.

Mitigation StrategyImpurity Level (Area %)Product Yield (%)
Baseline (Unoptimized)4.5%85%
Lowering Reaction Temp. by 10°C1.2%83%
Using Scavenger Resin SR-1 (3 equiv.)<0.1%82%
Recrystallization from Isopropanol/Water (9:1)<0.05%75% (isolated)
Guide 2: Low Product Yield Due to a Competing Side Reaction

This guide addresses situations where a known side reaction is consuming starting material or product, leading to low yields.

1. Problem Statement: The isolated yield of the desired product is significantly lower than expected, and analytical data confirms the presence of a major, known byproduct.

2. Initial Assessment:

  • Identify the Side Reaction: Based on the structure of the byproduct, determine the competing reaction pathway. For example, in a Grignard reaction, a common byproduct is the result of a Wurtz coupling.

  • Quantify the Issue: Determine the ratio of product to byproduct in the crude mixture to establish a baseline for improvement.

3. Logical Flow for Optimization: A systematic approach to optimizing reaction conditions is necessary to favor the desired reaction pathway.

G start Low Yield & High Byproduct Level Confirmed params Identify Key Reaction Parameters to Vary start->params temp Temperature params->temp conc Concentration / Dilution params->conc add_rate Rate of Addition params->add_rate stoch Stoichiometry params->stoch doe Design of Experiments (DoE) to Screen Parameters temp->doe conc->doe add_rate->doe stoch->doe execute Execute Experiments & Analyze Crude Mixture doe->execute model Analyze Results & Model the Effect of Parameters execute->model optimum Identify Optimum Conditions model->optimum confirm Confirm Optimum Conditions on a Larger Scale optimum->confirm

Caption: Decision process for optimizing a reaction to minimize a known byproduct.

4. Key Experimental Protocols:

  • Protocol 3: Optimizing Crystallization for Byproduct Removal

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the byproduct remains in solution.

    • Cooling Profile: Once a solvent system is chosen, optimize the cooling rate. A slow, controlled cooling profile generally leads to larger, purer crystals. Crash-cooling can trap impurities.

    • Seeding: Determine if seeding the solution with pure product crystals at the point of supersaturation improves crystal form and purity.

    • Isolation and Washing: After crystallization, filter the solid product and wash it with a small amount of cold, fresh solvent to remove any mother liquor containing the dissolved byproduct from the crystal surfaces.

5. Data Presentation:

A Design of Experiments (DoE) approach can efficiently explore the effects of multiple parameters.

ExperimentTemperature (°C)Addition Time (min)Concentration (M)Product:Byproduct Ratio
10300.515:1
2-20300.525:1
30600.522:1
40301.012:1
5 (Optimized)-20600.545:1

Technical Support Center: Solvent Effects on Stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals understand and troubleshoot the critical role of solvents in controlling the stereoselectivity of chemical reactions. This resource provides practical guidance, detailed experimental protocols, and answers to frequently asked questions to help you optimize your stereoselective syntheses.

Frequently Asked Questions (FAQs)

Q1: My stereoselective reaction is showing low enantiomeric excess (ee) or diastereomeric ratio (dr). Could the solvent be the issue?

A1: Absolutely. The solvent is a crucial parameter that can significantly influence the stereochemical outcome of a reaction.[1][2] Even seemingly minor changes in the solvent system can lead to dramatic differences in enantiomeric or diastereomeric ratios. The solvent interacts with the reactants, catalyst, and, most importantly, the transition states, altering their relative energies and thereby favoring the formation of one stereoisomer over another.[2]

Q2: How does solvent polarity affect stereoselectivity?

A2: Solvent polarity can have a profound impact on stereoselectivity by differentially stabilizing the transition states leading to different stereoisomers.[2]

  • Polar Solvents: In reactions involving polar or charged transition states, polar solvents can offer significant stabilization through dipole-dipole interactions or hydrogen bonding. If the transition state leading to the desired stereoisomer is more polar than the one leading to the undesired isomer, a more polar solvent will lower its energy to a greater extent, thus enhancing the stereoselectivity.

  • Nonpolar Solvents: Conversely, in reactions with nonpolar transition states, nonpolar solvents are often preferred. In some cases, moving to a less polar solvent can enhance the influence of other directing effects, such as those from a chiral catalyst or substrate.

It is important to note that the relationship is not always linear, and a systematic screening of solvents with varying polarities is often necessary to find the optimal conditions.

Q3: What is the difference between protic and aprotic solvents, and how does this choice impact my reaction?

A3: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is a critical factor in controlling stereoselectivity.

  • Protic Solvents: These solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with reactants, catalysts, or intermediates. This can be beneficial if hydrogen bonding preferentially stabilizes the transition state leading to the desired product. However, protic solvents can also solvate and deactivate nucleophiles or catalysts, potentially reducing both reactivity and selectivity.

  • Aprotic Solvents: These solvents (e.g., tetrahydrofuran, dichloromethane, toluene) do not have a hydrogen atom bonded to an electronegative atom and thus cannot act as hydrogen bond donors. They are often used when hydrogen bonding would interfere with the reaction. Polar aprotic solvents (e.g., DMSO, DMF) can still solvate charged species effectively.

The choice between a protic and aprotic solvent depends heavily on the specific reaction mechanism and the nature of the species involved.

Q4: Can the viscosity of the solvent play a role in stereoselectivity?

A4: Yes, solvent viscosity can influence the stereochemical outcome of a reaction, although it is a less commonly considered factor. In reactions where the diffusion of reactants or the conformational changes of intermediates are rate-limiting, a more viscous solvent can slow down these processes.[3] This can sometimes lead to an enhancement of stereoselectivity by allowing more time for the system to adopt the energetically favored transition state geometry. However, excessively high viscosity can also hinder the reaction rate.

Troubleshooting Guides

Problem 1: Unexpected drop in enantioselectivity upon scale-up.
  • Possible Cause: Inadequate temperature control. Many stereoselective reactions are highly sensitive to temperature fluctuations. What works on a small scale may not translate directly to a larger scale where heat dissipation can be different.

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Use a temperature probe to accurately monitor the internal temperature of the reaction mixture.

    • Improve Heat Transfer: Use a larger or more efficient cooling bath, or consider a jacketed reactor for better temperature regulation.

    • Slower Addition: If the reaction is exothermic, add reagents more slowly to control the temperature rise.

Problem 2: Inconsistent diastereoselectivity between batches.
  • Possible Cause: Variable solvent quality. The presence of impurities, particularly water, in the solvent can significantly affect the stereochemical outcome.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use freshly distilled or anhydrous grade solvents.

    • Store Solvents Properly: Store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) and over molecular sieves to prevent moisture absorption.

    • Test for Water Content: If diastereoselectivity is highly sensitive, consider measuring the water content of your solvent before use.

Problem 3: Complete loss of stereoselectivity.
  • Possible Cause: Change in reaction mechanism. A different solvent can sometimes promote an alternative, non-stereoselective reaction pathway. For instance, a solvent that favors the formation of a free carbocation intermediate may lead to racemization.

  • Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Consider if the chosen solvent is known to promote side reactions or alternative mechanisms for the class of reaction you are performing.

    • Analyze Byproducts: Carefully analyze the crude reaction mixture to identify any byproducts that might give clues about alternative reaction pathways.

    • Consult the Literature: Review the literature for similar reactions and note the solvent systems that were successfully employed.

Quantitative Data on Solvent Effects

The following tables provide a summary of how solvent properties can influence the stereoselectivity of different reactions. Note that these are illustrative examples, and the optimal solvent will always be reaction-specific.

Table 1: Effect of Solvent Polarity on Enantiomeric Excess (ee)

ReactionSubstrateCatalystSolventDielectric Constant (ε)ee (%)
Asymmetric Aldol ReactionAldehyde + KetoneProlineCH₃CN37.595
CH₂Cl₂8.9385
Toluene2.3860
Asymmetric Diels-AlderCyclopentadiene + AcrylateChiral Lewis AcidCH₂Cl₂8.9392
Toluene2.3875
Hexane1.8850

Table 2: Effect of Hydrogen Bonding on Diastereomeric Ratio (dr)

ReactionSubstrateReagentSolventHydrogen Bond Donor/Acceptordr (syn:anti)
Aldol ReactionChiral Aldehyde + EnolateLDATHFAcceptor95:5
THF/HMPAStronger Acceptor10:90
GlycosylationGlycosyl Donor + AcceptorPromoterCH₂Cl₂Non-coordinating1:5 (α:β)
Et₂OCoordinating5:1 (α:β)

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Stereoselective Reaction

This protocol outlines a systematic approach to screen for the optimal solvent in a stereoselective reaction.

Workflow Diagram:

Solvent_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions of Reactants and Catalyst prep_vials Prepare and Label Reaction Vials add_solvents Add Different Solvents to Each Vial prep_vials->add_solvents add_reagents Add Reactants and Catalyst from Stock Solutions add_solvents->add_reagents run_reaction Run Reactions Under Identical Conditions (Temperature, Time) add_reagents->run_reaction quench Quench Reactions run_reaction->quench analyze Analyze Stereochemical Outcome (e.g., Chiral HPLC, NMR) quench->analyze identify_optimal Identify Optimal Solvent(s) analyze->identify_optimal

Caption: A general workflow for systematic solvent screening in stereoselective reactions.

Methodology:

  • Preparation:

    • Prepare stock solutions of your starting materials, reagents, and catalyst in a volatile, inert solvent (e.g., dichloromethane or toluene) to ensure accurate and consistent dispensing.

    • Arrange a series of reaction vials in a temperature-controlled reaction block.

  • Solvent Addition:

    • To each vial, add the desired screening solvent. Choose a range of solvents with varying polarities, hydrogen-bonding capabilities, and coordinating abilities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol).

    • If using stock solutions, gently evaporate the initial solvent under a stream of inert gas before adding the screening solvent.

  • Reaction Initiation:

    • Add the stock solutions of reactants and catalyst to each vial.

    • Seal the vials and stir the reactions at the desired temperature for a set period.

  • Analysis:

    • After the reaction time is complete, quench the reactions appropriately.

    • Take an aliquot from each vial for analysis of the stereochemical outcome using a suitable technique such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

  • Optimization:

    • Based on the results, you can perform a second round of screening with a narrower range of solvents or with solvent mixtures to fine-tune the stereoselectivity.

Logical Relationships and Key Concepts

The choice of solvent can influence stereoselectivity through several interconnected mechanisms. The following diagram illustrates the logical relationship between key solvent properties and their effect on the transition state, which ultimately determines the stereochemical outcome.

Solvent_Effects_Logic cluster_solvent Solvent Properties cluster_ts Transition State (TS) polarity Polarity (ε) ts_energy ΔG‡ (Energy) polarity->ts_energy Stabilization of polar TS h_bonding Hydrogen Bonding h_bonding->ts_energy ts_geometry Geometry h_bonding->ts_geometry Specific interactions coordination Coordinating Ability coordination->ts_energy coordination->ts_geometry Interaction with catalyst/reagents viscosity Viscosity (η) viscosity->ts_energy Diffusion control stereoselectivity Stereoselectivity (ee or dr) ts_energy->stereoselectivity Determines ratio of products ts_geometry->stereoselectivity Influences which face is attacked

Caption: The interplay between solvent properties and transition state characteristics in determining stereoselectivity.

This technical support center provides a starting point for addressing solvent-related issues in your stereoselective reactions. Remember that each reaction is unique, and a systematic and well-documented experimental approach is the key to success.

References

Validation & Comparative

A Comparative Analysis of (S)- and (R)-1-Chloro-3-phenoxy-2-propanol: Chiral Intermediates in Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Chloro-3-phenoxy-2-propanol and its mirror image, the (R)-enantiomer, are chiral chemical compounds of significant interest in the pharmaceutical industry. They serve as critical intermediates in the synthesis of aryloxypropanolamine-based beta-adrenergic receptor blockers, a class of drugs widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. While chemically similar, the distinct spatial arrangement of atoms in these enantiomers leads to profoundly different biological activities in the final drug products, underscoring the importance of stereochemistry in drug design and development.

This guide provides a comprehensive comparison of (S)- and (R)-1-Chloro-3-phenoxy-2-propanol, focusing on their chemical properties, stereoselective synthesis, and the ultimate impact of their chirality on the pharmacological activity of beta-blockers.

Chemical and Physical Properties

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light. The racemic mixture, a 1:1 combination of both enantiomers, possesses properties that are a composite of the two.

PropertyValue
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 151-160 °C at 18 Torr[1]
Density 1.209 g/cm³ at 25 °C[1]
Solubility Miscible with many organic solvents
Optical Activity (S)-enantiomer: Levorotatory (-)
(R)-enantiomer: Dextrorotatory (+)

Stereoselectivity in Biological Activity: The Driving Force for Enantiomeric Separation

Direct comparative studies on the biological or pharmacological activity of the individual enantiomers of 1-Chloro-3-phenoxy-2-propanol are not extensively documented in publicly available literature. Their primary significance lies in their role as precursors to beta-blockers. The pharmacological activity of beta-blockers is overwhelmingly attributed to the (S)-enantiomer. For instance, the (S)-isomer of propranolol is approximately 100 times more potent in its beta-blocking activity than the (R)-isomer.[2] This high degree of enantioselectivity at the beta-adrenergic receptor is the principal reason for the critical importance of obtaining enantiomerically pure this compound for pharmaceutical synthesis.[3][4]

The differential activity of the final drug enantiomers strongly implies that the stereocenter in the 1-Chloro-3-phenoxy-2-propanol intermediate is the key determinant for the correct spatial orientation required for effective binding to the beta-adrenergic receptor.

Experimental Protocols: Synthesis and Resolution

The synthesis of racemic 1-Chloro-3-phenoxy-2-propanol is typically achieved through the reaction of phenol with epichlorohydrin. The more crucial aspect for pharmaceutical applications is the subsequent resolution of this racemic mixture to isolate the desired (S)-enantiomer.

1. Synthesis of Racemic 1-Chloro-3-phenoxy-2-propanol:

A common laboratory-scale synthesis involves the reaction of phenol with an excess of epichlorohydrin, often in the presence of a base or a phase-transfer catalyst.

  • Reactants: Phenol, Epichlorohydrin, and a catalytic amount of a base (e.g., sodium hydroxide or piperidine).

  • Procedure: The reactants are heated together, and upon completion of the reaction, the excess epichlorohydrin is removed. The resulting crude product is then purified, typically by distillation under reduced pressure.

2. Enantiomeric Resolution: Kinetic Resolution

Kinetic resolution is a widely employed method to separate the enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution using lipases is a particularly common and efficient method.

  • Principle: A lipase enzyme selectively catalyzes the acylation of one enantiomer (often the (R)-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated.

  • Typical Protocol:

    • The racemic 1-Chloro-3-phenoxy-2-propanol is dissolved in an appropriate organic solvent.

    • An acylating agent (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase) are added to the mixture.

    • The reaction is monitored until approximately 50% conversion is achieved.

    • The reaction is quenched, and the mixture is separated using techniques such as chromatography to isolate the unreacted this compound and the acylated (R)-enantiomer.

    • The acylated (R)-enantiomer can be hydrolyzed back to (R)-1-Chloro-3-phenoxy-2-propanol if desired.

Signaling Pathway and Mechanism of Action of Beta-Blockers

The (S)-enantiomer of a beta-blocker, derived from this compound, acts as an antagonist at beta-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (Epinephrine/Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets S_Beta_Blocker (S)-Beta-Blocker (Antagonist) S_Beta_Blocker->Beta_Receptor Blocks Binding

The binding of a catecholamine to the beta-adrenergic receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] Increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate and contractility.[5] The (S)-enantiomer of the beta-blocker competitively inhibits the binding of catecholamines to the receptor, thus blocking this signaling cascade and reducing the sympathetic tone on the target organ.

Experimental Workflow: From Racemate to Enantiopure Intermediate

The overall process of obtaining the desired this compound for pharmaceutical synthesis is a multi-step procedure that emphasizes the importance of chiral separation.

Experimental_Workflow Racemic_Synthesis Synthesis of Racemic (R/S)-1-Chloro-3-phenoxy-2-propanol Kinetic_Resolution Enzymatic Kinetic Resolution (e.g., using Lipase) Racemic_Synthesis->Kinetic_Resolution Separation Separation of Enantiomers (e.g., Chromatography) Kinetic_Resolution->Separation S_Enantiomer This compound (Desired Intermediate) Separation->S_Enantiomer Acylated_R Acylated (R)-Enantiomer Separation->Acylated_R Drug_Synthesis Synthesis of (S)-Beta-Blocker S_Enantiomer->Drug_Synthesis

Conclusion

References

A Comparative Guide to Alternative Chiral Synthons for Beta-Blocker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure beta-blockers is of paramount importance in the pharmaceutical industry, as the therapeutic activity of these drugs predominantly resides in a single enantiomer, most commonly the (S)-enantiomer. The choice of the chiral synthon is a critical decision in the synthetic strategy, impacting yield, enantiomeric excess (ee), cost-effectiveness, and scalability. This guide provides an objective comparison of alternative chiral synthons for the synthesis of widely used beta-blockers, supported by experimental data and detailed protocols.

Key Chiral Synthons and Their Applications

The classical approach to beta-blocker synthesis often involves the use of racemic epichlorohydrin followed by resolution at a later stage. However, modern asymmetric synthesis increasingly employs chiral building blocks to establish the desired stereocenter early in the synthetic route. The most prominent alternative chiral synthons include (R)- and (S)-glycidol, (R)- and (S)-epichlorohydrin, and intermediates obtained through enzymatic kinetic resolution.

Comparison of Synthetic Strategies

The following tables summarize quantitative data for the synthesis of three major beta-blockers—propranolol, atenolol, and metoprolol—using different chiral synthons.

Table 1: Comparison of Chiral Synthons for (S)-Propranolol Synthesis

Chiral Synthon/MethodKey Reaction StepOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
(R)-Glycidyl tosylateNucleophilic opening with α-naphthol~65>98[1]
(S)-EpichlorohydrinReaction with α-naphthol followed by ring opening80.9>99[2]
Enzymatic Kinetic Resolution of (±)-α-naphthyl glycidyl etherLipase-catalyzed resolution43 (for (S)-epoxide)>99[3]
Zn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolutionEnantioselective ring opening of racemic glycidyl ether84 (overall)89[4][5]

Table 2: Comparison of Chiral Synthons for (S)-Atenolol Synthesis

Chiral Synthon/MethodKey Reaction StepOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
(R)-EpichlorohydrinReaction with 2-(4-hydroxyphenyl)acetamideNot specified>98[6]
Enzymatic Kinetic Resolution of (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamideLipase B from Candida antarctica (CALB)9.9 (overall)>99[7][8][9]
Lipase from Pseudomonas cepacia catalyzed resolution of racemic atenololKinetic resolution of the final productNot specified94[10]
Jacobsen's catalystHydrolytic kinetic resolutionNot specified98[10]

Table 3: Comparison of Chiral Synthons for (S)-Metoprolol Synthesis

Chiral Synthon/MethodKey Reaction StepOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
(R)-EpichlorohydrinReaction with p-hydroxyphenylethanol79.6>97[11][12]
Enzymatic Kinetic Resolution of (±)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olPseudomonas fluorescens lipase (PFL)Not specified95.4 (for S-enantiomer)[13]
Kinetic resolution using HCS as chiral auxiliaryFormation of a diastereomeric intermediateNot specified>99[14]
(R,R)-salen Co(III)OAc catalyzed hydrolytic kinetic resolutionResolution of (±)-aryl glycidyl ethersNot specified96[3][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of (S)-Propranolol via Zn(NO₃)₂/(+)-tartaric acid catalyzed kinetic resolution[4][5]
  • Synthesis of (±)-α-naphthyl glycidyl ether: To a solution of α-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), powdered KOH (5 g) is added, and the mixture is stirred for 30 minutes at room temperature. Epichlorohydrin (12 ml, 0.15 mol) is then added slowly over 45 minutes, and stirring is continued for 6 hours. The reaction is quenched with water and extracted with chloroform. The organic layer is washed and dried to yield (±)-α-naphthyl glycidyl ether (95% yield).

  • Kinetic Resolution and Amination: A solution of (±)-α-naphthyl glycidyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (1.2 ml, 16 mmol) is added, and the mixture is stirred at ambient temperature for 24 hours.

  • Work-up: The reaction mixture is filtered. The solid is washed with dichloromethane, treated with 10% aqueous sodium hydroxide, and extracted with dichloromethane. The combined organic layers are washed with water and dried over sodium sulfate. The solvent is evaporated to yield (S)-propranolol.

Protocol 2: Synthesis of (S)-Atenolol via Enzymatic Kinetic Resolution[7][8][9]
  • Synthesis of (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide: 2-(4-hydroxyphenyl)acetamide is deprotonated with sodium hydroxide, followed by the addition of epichlorohydrin. Subsequent treatment with lithium chloride and acetic acid in tetrahydrofuran yields the racemic chlorohydrin.

  • Enzymatic Kinetic Resolution: The racemic chlorohydrin is dissolved in acetonitrile. Vinyl butanoate is added as an acyl donor, followed by the addition of Lipase B from Candida antarctica (CALB). The reaction is monitored until approximately 50% conversion is reached. The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the (R)-chlorohydrin and the acetylated (S)-chlorohydrin is separated by chromatography.

  • Amination: The enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (>99% ee) is reacted with isopropylamine in water at room temperature for 48 hours to yield (S)-atenolol (60% yield, >99% ee).

Visualizing Pathways and Workflows

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs). The binding of agonists like norepinephrine to these G-protein coupled receptors initiates a signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_receptor β-Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to beta_blocker Beta-Blocker beta_blocker->beta_receptor Antagonizes

Caption: Beta-adrenergic receptor signaling pathway and the action of beta-blockers.

General Synthetic Workflow for Beta-Blockers

The synthesis of beta-blockers from chiral synthons generally follows a convergent approach.

Synthetic_Workflow cluster_synthons Chiral Synthons chiral_epoxide Chiral Epoxide ((R/S)-Glycidol or Epichlorohydrin) intermediate_epoxide Intermediate Aryl Glycidyl Ether chiral_epoxide->intermediate_epoxide Reaction with resolved_intermediate Resolved Intermediate (e.g., from Enzymatic Resolution) final_product (S)-Beta-Blocker resolved_intermediate->final_product Amination aryl_precursor Aryl Precursor (Phenol derivative) aryl_precursor->intermediate_epoxide intermediate_epoxide->final_product Ring Opening amine Isopropylamine amine->final_product

Caption: General synthetic workflow for beta-blockers using chiral synthons.

Conclusion

The selection of a chiral synthon for beta-blocker synthesis is a multifaceted decision. While methods employing chiral epichlorohydrin and glycidol derivatives offer direct routes to the target enantiomer with high enantiomeric excess, enzymatic kinetic resolution provides a powerful alternative for producing highly pure chiral intermediates. The choice of method will ultimately depend on factors such as the specific beta-blocker being synthesized, cost of starting materials and catalysts, desired scale of production, and the in-house expertise and equipment available. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision in the development of efficient and scalable syntheses of enantiomerically pure beta-blockers.

References

A Researcher's Guide to Certificate of Analysis (CoA) Standards for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the critical quality attributes and analytical methodologies that ensure the purity, safety, and consistency of pharmaceutical intermediates.

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a foundational document that attests to the quality of pharmaceutical intermediates. These chemical compounds are the building blocks of active pharmaceutical ingredients (APIs), and their quality directly impacts the safety and efficacy of the final drug product. This guide provides a comparative overview of the standards, analytical techniques, and data presentation expected in a comprehensive CoA for pharmaceutical intermediates.

The Anatomy of a Certificate of Analysis

A CoA serves as a formal declaration from the manufacturer that a specific batch of an intermediate meets predetermined quality standards.[1][2][3][4] While the exact format can vary, a compliant CoA for a pharmaceutical intermediate should contain several key elements as stipulated by Good Manufacturing Practice (GMP) guidelines.[5]

Key Components of a CoA for Pharmaceutical Intermediates:

SectionDescriptionImportance for Researchers
Product Information Includes the product name, chemical structure, CAS number, batch/lot number, and manufacturing/expiry dates.[2][3]Ensures traceability and proper identification of the material used in research and development.
Physical & Chemical Properties Describes appearance, solubility, melting point, and other relevant physical constants.Provides essential data for formulation development and reaction planning.
Identification Confirms the chemical identity of the intermediate using techniques like IR, NMR, or MS.Verifies that the correct molecule is being used, preventing costly errors in synthesis.
Assay/Purity Quantifies the amount of the desired intermediate, typically as a percentage.A critical measure of the intermediate's quality and a key factor in determining the stoichiometry of subsequent reactions.
Impurities Details the levels of organic, inorganic, and residual solvent impurities.[6]Understanding the impurity profile is crucial for predicting potential side reactions and ensuring the safety of the final API.
Analytical Methods References the specific test methods used (e.g., HPLC, GC) and their validation status.Allows for the verification of results and ensures that the analytical techniques are fit for purpose.
Certification & Approval Includes a statement of compliance with specifications and signatures from authorized quality assurance personnel.[2]Provides confidence in the quality and reliability of the supplied intermediate.

Purity and Impurity Thresholds: A Balancing Act

The acceptable purity level for a pharmaceutical intermediate is not a one-size-fits-all value. It is determined by a risk-based assessment that considers the stage of development and the potential impact of impurities on the final drug substance.

Typical Purity Specifications:

Stage of DevelopmentTypical Purity RequirementRationale
Early Stage (Pre-clinical) >95%Focus is on demonstrating proof-of-concept. Wider acceptance criteria are often acceptable, though significant impurities should be identified.[7]
Late Stage (Clinical) >98% - 99.5%As the drug progresses through clinical trials, stricter controls are necessary to ensure patient safety and the consistency of the manufacturing process.[6][7]
Commercial Production >99.5%Stringent specifications are required to meet regulatory approval and ensure batch-to-batch consistency of the final drug product.

Impurity Control:

Impurities are classified as organic, inorganic, or residual solvents.[6] The International Council for Harmonisation (ICH) provides guidelines for the control of these impurities. For early clinical development, it is generally not appropriate to apply the same stringent ICH impurity guidelines as for commercial products due to the shorter duration of patient exposure.[7] However, any impurity present at a significant level should be identified and, if necessary, toxicologically evaluated.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques is critical for accurately assessing the quality of pharmaceutical intermediates. The following tables compare the performance of common methods used for purity determination, impurity profiling, and residual solvent analysis.

Purity and Impurity Profiling: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for non-volatile organic compounds.[8] Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes smaller particle sizes in the stationary phase to offer improved performance.[9][10]

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Principle Separation of components in a liquid mobile phase as it passes through a solid stationary phase packed in a column.Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and operates at higher pressures.[9][10]
Resolution GoodExcellent, allows for the separation of closely eluting impurities.[11]
Analysis Time LongerSignificantly shorter (3-10 times faster than HPLC).[11][12]
Sensitivity GoodHigher, due to narrower peaks and improved signal-to-noise ratio.[9][11]
Solvent Consumption HigherLower, leading to cost savings and reduced environmental impact.[9][12]
System Backpressure LowerHigher, requiring specialized instrumentation.[12]
Typical Application Routine quality control, purity determination, and impurity profiling.High-throughput screening, complex impurity profiling, and analysis of low-level degradation products.[11]
Residual Solvent Analysis: GC-FID vs. GC-MS

Gas Chromatography (GC) is the standard technique for analyzing volatile organic compounds, such as residual solvents. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

ParameterGC-FID (Gas Chromatography with Flame Ionization Detection)GC-MS (Gas Chromatography with Mass Spectrometry)
Principle Separates volatile compounds in a gaseous mobile phase. The FID detects ions formed during the combustion of organic compounds.Separates volatile compounds, and the MS detector identifies them based on their mass-to-charge ratio.
Selectivity Good for quantification of known analytes.Excellent for both quantification and identification of unknown compounds.[13][14]
Sensitivity High for most organic compounds.Very high, often capable of detecting trace-level impurities.[13]
Identification Capability Limited to retention time matching with known standards.Provides structural information, enabling the identification of unknown peaks.[13][14]
Cost & Complexity Lower cost and less complex to operate.Higher initial cost and requires more expertise for operation and data interpretation.
Typical Application Routine quantification of known residual solvents where identity is not .Identification of unknown volatile impurities, confirmation of known solvents, and analysis of complex samples.[13]

Experimental Protocols and Workflows

Detailed and validated experimental protocols are essential for generating reliable data for a CoA. Below are representative workflows and methodologies for key analytical tests.

Logical Workflow for CoA Generation

The generation of a Certificate of Analysis is a systematic process that begins with sampling and culminates in the final quality review and approval.

CoA_Workflow cluster_sampling Sampling cluster_testing Analytical Testing cluster_data Data Review & Documentation cluster_approval Quality Assurance Sampling Batch Sampling Physical_Tests Physical Properties Sampling->Physical_Tests Test Requests Identification Identification (e.g., IR, NMR) Sampling->Identification Test Requests Purity_Impurity Purity & Impurities (HPLC/UPLC) Sampling->Purity_Impurity Test Requests Residual_Solvents Residual Solvents (GC) Sampling->Residual_Solvents Test Requests Data_Review Data Review & Calculation Physical_Tests->Data_Review Raw Data Identification->Data_Review Raw Data Purity_Impurity->Data_Review Raw Data Residual_Solvents->Data_Review Raw Data CoA_Drafting CoA Drafting Data_Review->CoA_Drafting Verified Results QA_Review QA Review & Approval CoA_Drafting->QA_Review Draft CoA CoA_Issuance CoA Issuance QA_Review->CoA_Issuance Approved

Figure 1. A typical workflow for generating a Certificate of Analysis.
Experimental Workflow: HPLC/UPLC Purity and Impurity Analysis

This workflow outlines the key steps involved in determining the purity of a pharmaceutical intermediate and profiling its impurities using HPLC or UPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting Sample_Prep Dissolve Intermediate in Suitable Solvent Injection Inject into HPLC/UPLC System Sample_Prep->Injection Standard_Prep Prepare Reference Standard Solution Standard_Prep->Injection Separation Separation on Column Injection->Separation Detection Detection (e.g., UV/PDA) Separation->Detection Integration Peak Integration & Identification Detection->Integration Calculation Calculate % Purity & Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Figure 2. Workflow for purity and impurity analysis by HPLC/UPLC.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A validated HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength appropriate for the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.

  • Calculation: Purity is typically calculated by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Signaling Pathway for Quality Control Decision Making

The results from the various analytical tests on a pharmaceutical intermediate feed into a decision-making process to either release or reject the batch.

QC_Decision_Pathway Test_Results Analytical Test Results Specification_Check Compare to Specifications Test_Results->Specification_Check OOS_Investigation Out-of-Specification (OOS) Investigation Specification_Check->OOS_Investigation Fail Batch_Release Batch Release Specification_Check->Batch_Release Pass Root_Cause_Analysis Root Cause Analysis OOS_Investigation->Root_Cause_Analysis Batch_Rejection Batch Rejection OOS_Investigation->Batch_Rejection Corrective_Action Corrective & Preventive Action (CAPA) Root_Cause_Analysis->Corrective_Action

Figure 3. Decision pathway for quality control of intermediates.

References

A Comparative Guide to Cross-Validation of HPLC and GC Methods for Pharmaceutical Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of Active Pharmaceutical Ingredients (APIs) and finished products is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. While both are staples in the laboratory, they operate on different principles and are suited for different types of analytes. Cross-validation of these methods becomes crucial when one method is intended to replace or be used as an alternative to the other, ensuring consistent and reliable results are maintained.

This guide provides an objective comparison of HPLC and GC methods for purity analysis, supported by representative experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these techniques and the process of their cross-validation.

Fundamental Principles and Applicability

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC is exceptionally versatile and is the primary method for analyzing non-volatile and thermally unstable compounds, making it ideal for a wide range of pharmaceuticals, including related substances and degradation products.

Gas Chromatography (GC) , conversely, is used for separating and analyzing compounds that can be vaporized without decomposition. The sample is introduced into a gaseous mobile phase (the carrier gas) and passed through a column containing a stationary phase. Separation occurs based on the analyte's volatility and interaction with the stationary phase. GC is the gold standard for the analysis of volatile and semi-volatile compounds, such as residual solvents and certain volatile impurities.

Experimental Workflow for Method Cross-Validation

The cross-validation process ensures that a new or alternative analytical method provides results that are equivalent to an established method. The workflow involves a systematic comparison of data obtained from both techniques on the same set of samples.

CrossValidation_Workflow start Define Objective (e.g., Method Replacement) hplc_dev Primary Method (e.g., HPLC Validation) start->hplc_dev gc_dev Alternative Method (e.g., GC Development) hplc_dev->gc_dev gc_val Alternative Method (e.g., GC Validation) gc_dev->gc_val analysis Analyze Identical Batches with Both Validated Methods gc_val->analysis compare Statistical Comparison of Results (e.g., t-test, F-test) analysis->compare criteria Evaluate Against Pre-defined Acceptance Criteria compare->criteria end_success Methods are Equivalent & Cross-Validated criteria->end_success Pass end_fail Investigate Discrepancies & Re-evaluate criteria->end_fail Fail

Caption: Logical workflow for the cross-validation of two analytical methods.

Performance Comparison: HPLC vs. GC for Purity Analysis

To illustrate the comparative performance, we present data from a hypothetical cross-validation study for the purity analysis of a fictional API, "Exemplaribine." The study assesses two key aspects of purity: related substance impurities (non-volatile) and residual solvents (volatile).

Table 1: Comparison of Validation Parameters for HPLC and GC

Validation ParameterHPLC (Related Substances)GC (Residual Solvents)Typical Acceptance Criteria
Specificity Baseline resolution > 2.0 for all known impurities. No interference from blank/placebo.Complete separation of all specified solvents (e.g., Methanol, Ethanol, Acetone).No co-elution, peak purity > 990
Limit of Detection (LOD) 0.01% w/w5 ppmReportable
Limit of Quantitation (LOQ) 0.03% w/w15 ppmReportable
Linearity (R²) > 0.999 for API and impurities> 0.998 for all solventsR² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Precision (% RSD) < 1.5% (Repeatability) < 2.5% (Intermediate)< 4.0% (Repeatability) < 6.0% (Intermediate)RSD ≤ 5% for impurities, ≤ 15% for residual solvents

This data is representative and serves for illustrative purposes.

Detailed Experimental Protocols

Below are representative protocols for the purity analysis of "Exemplaribine" using HPLC and GC.

HPLC Method for Related Substances

This method is designed to quantify non-volatile impurities related to the synthesis or degradation of the API.

  • Sample Preparation:

    • Accurately weigh 50 mg of Exemplaribine API into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent (50:50 Acetonitrile:Water).

    • The final concentration is 1.0 mg/mL.

  • Instrumental Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV Diode Array Detector (DAD) at 254 nm.

    • Injection Volume: 10 µL.

GC Method for Residual Solvents

This method is optimized to detect and quantify volatile organic compounds remaining from the manufacturing process.

  • Sample Preparation:

    • Accurately weigh 100 mg of Exemplaribine API into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • Instrumental Conditions:

    • Instrument: Agilent 8890 GC with 7697A Headspace Sampler or equivalent.

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

    • Injector: Split mode (10:1), Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID), Temperature: 280 °C.

    • Headspace Parameters:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Equilibration Time: 15 minutes.

Conclusion

The cross-validation of HPLC and GC methods demonstrates their complementary strengths in comprehensive purity analysis.

  • HPLC is indispensable for the analysis of non-volatile related substances and degradation products, offering high resolution and sensitivity.

  • GC is unmatched for the analysis of volatile impurities, particularly residual solvents, providing excellent separation and quantification at low ppm levels.

A successful cross-validation, following a structured workflow and meeting pre-defined acceptance criteria, provides a high degree of confidence that the alternative method will yield equivalent results. This ensures seamless method transfer and consistent quality monitoring throughout the drug development lifecycle. The choice between HPLC and GC is dictated by the physicochemical properties of the analytes of interest, with both techniques often being required for a complete purity profile of a pharmaceutical product.

Efficacy comparison of different catalysts for kinetic resolution

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for Kinetic Resolution

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Kinetic resolution (KR) of racemates remains a widely utilized and practical strategy for accessing these valuable chiral molecules. This guide provides an objective comparison of the efficacy of different catalyst types for the kinetic resolution of two common and important substrate classes: secondary alcohols and primary amines. The performance of enzymatic, organocatalytic, and chemoenzymatic systems is evaluated, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Understanding Kinetic Resolution

Kinetic resolution is a process that differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. The efficiency of a kinetic resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). Higher 's' values are desirable as they allow for the isolation of products and unreacted starting materials with high enantiomeric excess (ee).

A significant advancement is Dynamic Kinetic Resolution (DKR), which combines the enantioselective reaction with in-situ racemization of the starting material. This allows the slower-reacting enantiomer to be continuously converted into the faster-reacting one, enabling a theoretical maximum yield of 100% for a single product enantiomer, overcoming the 50% yield limitation of standard KR.

Visualizing the Processes

To better illustrate the principles discussed, the following diagrams outline the general workflow of kinetic resolution and the fundamental difference between standard and dynamic kinetic resolution.

Kinetic Resolution Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Separation Racemate Racemic Starting Material (R/S) ReactionVessel Reaction at Controlled Temp. Racemate->ReactionVessel Catalyst Chiral Catalyst (e.g., Enzyme, Organocatalyst) Catalyst->ReactionVessel Reagent Acylating Agent or Oxidant Reagent->ReactionVessel Solvent Solvent Solvent->ReactionVessel Separation Chromatography or Extraction ReactionVessel->Separation Reaction Mixture Product Enantioenriched Product (R-Product) Separation->Product Substrate Enantioenriched Substrate (S-SM) Separation->Substrate

Caption: General workflow of a kinetic resolution experiment.

KR_vs_DKR cluster_KR Standard Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) r_sm_kr R-SM p_kr R-Product r_sm_kr->p_kr k_fast s_sm_kr S-SM s_sm_kr->p_kr k_slow yield_kr Max Yield = 50% r_sm_dkr R-SM p_dkr R-Product r_sm_dkr->p_dkr k_fast s_sm_dkr S-SM s_sm_dkr->r_sm_dkr k_racemize yield_dkr Max Yield = 100%

Safety Operating Guide

Proper Disposal of (s)-1-Chloro-3-phenoxy-2-propanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (s)-1-Chloro-3-phenoxy-2-propanol, a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the immediate safety hazards associated with this compound.

Hazard TypePrecautionary Measures
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]
Ventilation All handling and commingling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Spill Preparedness Have a spill kit readily available containing inert absorbent materials such as sand, vermiculite, or commercial sorbents.[3][4]
Incompatible Materials Keep away from strong oxidizing agents, acids, and bases.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.

Step 1: Waste Classification

This compound is classified as a halogenated organic waste due to the presence of a chlorine atom in its structure.[3][6] This classification is critical for proper waste segregation to prevent chemical reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed waste contractor.

Step 2: Waste Segregation

Proper segregation is the most critical step in the disposal process.

  • Primary Segregation : Collect this compound waste in a container designated exclusively for halogenated organic solvents .[6][7]

  • Secondary Segregation : Do not mix halogenated waste with the following[3][8]:

    • Non-halogenated organic solvents

    • Acids or bases

    • Heavy metals

    • Acutely toxic wastes (P-listed)

    • Oxidizers

Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[3][8]

Step 3: Container Selection and Management

  • Container Type : Use a chemically compatible container with a secure, screw-top cap to ensure it is "vapor tight" and "spill proof".[3][7] Your institution's EH&S department may provide specific containers for this waste stream.[9]

  • Container Condition : Ensure the container is in good condition, free from cracks or leaks.[7]

  • Keep Closed : The waste container must remain closed at all times, except when actively adding waste.[3][7]

Step 4: Labeling

Accurate and immediate labeling is a regulatory requirement.

  • Initial Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[7]

  • Content Identification : Clearly list all constituents of the waste container. For this compound, write out the full chemical name. Avoid using abbreviations or chemical formulas.[7] If other halogenated solvents are added to the same container, their full names must also be listed.

  • Visibility : Ensure the label is clearly visible at all times.[3]

Step 5: Accumulation and Storage

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • Environment : The storage area should be cool, dry, and well-ventilated.[3]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.[3]

  • Volume Limits : Be aware of the maximum volume of hazardous waste allowed to be accumulated in your laboratory's SAA, as stipulated by your institution and local regulations.[3]

Step 6: Requesting Disposal

Once the container is full or you are ready to have it removed, follow your institution's procedures for waste pickup. This typically involves contacting the EH&S department or submitting an online request. Do not attempt to dispose of the chemical waste yourself.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

Spill SizeAction
Small Spill For a small, manageable spill, contain the liquid with an inert absorbent material.[3] Place the contaminated absorbent into a sealed, labeled bag or container for disposal as hazardous waste.[3][7]
Large Spill For a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's emergency services and EH&S department immediately.[7]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as Halogenated Organic B Select Appropriate Waste Container A->B C Affix 'Hazardous Waste' Label to Container B->C D Add this compound Waste to Container C->D E List Chemical Name on Label D->E F Store in Designated SAA with Secondary Containment E->F G Container is Full or No Longer in Use F->G H Request Pickup from EH&S or Contractor G->H I Professional Disposal (Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers and laboratory professionals can minimize risks and ensure that chemical waste is managed responsibly. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Personal protective equipment for handling (s)-1-Chloro-3-phenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (s)-1-Chloro-3-phenoxy-2-propanol, tailored for research, development, and scientific professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Material/Standard
Eye/Face Protection Safety glasses with side-shields or chemical goggles.ANSI Z87.1 or equivalent
Hand Protection Chemical-resistant, impervious gloves.Nitrile rubber, Neoprene, or PVC
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants.Standard lab attire
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.NIOSH-approved respirator if ventilation is inadequate

Safe Handling and Operational Protocol

Experimental Workflow for Handling this compound

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood is operational.

    • Confirm the availability and accessibility of an eyewash station and safety shower.

    • Gather all necessary materials and equipment before handling the chemical.

  • Donning PPE:

    • Put on a laboratory coat, ensuring all buttons are fastened.

    • Wear safety glasses with side-shields or chemical goggles.

    • Don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Do not use bare hands.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain.

Logical Workflow for Safe Handling and Disposal

Caption: Workflow for handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.